Pharmacokinetic Profile and Bioanalytical Quantification of (R)-Fonturacetam in Rodent Models: A Technical Guide
Executive Summary (R)-fonturacetam (also known as (R)-phenylpiracetam, carphedon, or MRZ-9547) is the highly active dextrorotatory enantiomer of the racemic nootropic fonturacetam. In preclinical drug development, isolat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(R)-fonturacetam (also known as (R)-phenylpiracetam, carphedon, or MRZ-9547) is the highly active dextrorotatory enantiomer of the racemic nootropic fonturacetam. In preclinical drug development, isolating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the (R)-enantiomer is critical, as it is predominantly responsible for the compound's psychostimulant, neuroprotective, and anti-inflammatory effects. This technical guide synthesizes the pharmacokinetic profile of (R)-fonturacetam in rodent models and provides a field-proven, self-validating LC-MS/MS methodology for its bioanalytical quantification.
Molecular & Mechanistic Profile
To understand the pharmacokinetics of (R)-fonturacetam, one must first examine its structural causality. The addition of a phenyl group to the pyrrolidone ring of the base piracetam molecule drastically increases its lipophilicity. This structural modification is the primary driver for its rapid blood-brain barrier (BBB) permeability and near-complete systemic absorption[1].
Mechanistically, (R)-fonturacetam functions as an atypical dual norepinephrine-dopamine reuptake inhibitor (NDRI). It exhibits high selectivity for the dopamine transporter (DAT) and an 11-fold lower affinity for the norepinephrine transporter (NET)[1]. By inhibiting DAT, the compound increases extracellular dopamine concentrations, which not only stimulates locomotor activity but also downregulates pro-inflammatory cytokines (such as TNF-α and IL-1β) in microglial models[2].
Figure 1: Mechanistic pathway of (R)-fonturacetam acting as a dual reuptake inhibitor.
Pharmacokinetic Profile in Rodent Models (ADME)
The pharmacokinetic behavior of (R)-fonturacetam in mice and rats is characterized by rapid absorption, extensive tissue distribution, and minimal hepatic metabolism.
Absorption: Oral bioavailability is approximately 100%, meaning first-pass metabolism is negligible[1].
Distribution: The compound reaches brain tissue within 15 minutes following both intraperitoneal (IP) and peroral (PO) administration, highlighting its excellent BBB penetration[2].
Metabolism & Excretion: Unlike many CNS-active compounds, (R)-fonturacetam is not significantly metabolized by cytochrome P450 enzymes. It is excreted largely unchanged—approximately 40% in urine and 60% in bile and sweat[1].
Table 1: Key Pharmacokinetic Parameters in Rodents
To accurately determine the PK parameters of (R)-fonturacetam in plasma and brain homogenates, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard[3]. The use of Atmospheric Pressure Ionization (API) in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity to distinguish the drug from endogenous matrix components[4].
Rationale and Self-Validating System Design
This protocol utilizes a protein precipitation extraction method. To ensure the system is self-validating, a stable isotope-labeled internal standard (IS) (e.g.,
D5
-phenylpiracetam) must be spiked into every sample. The IS corrects for matrix effects (ion suppression/enhancement) and extraction recovery variations, ensuring that the calculated concentrations are absolute.
Step-by-Step Workflow
Step 1: Sample Collection & Preparation
Collect blood samples (e.g., 200 µL) from the tail vein or via cardiac puncture at designated time points (15, 30, 60, 120, 240 mins) into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to separate plasma.
For brain tissue, rapidly decapitate the rodent, harvest the brain, and homogenize in 3 volumes (w/v) of ice-cold PBS (pH 7.4).
Aliquot 50 µL of plasma or brain homogenate into a microcentrifuge tube. Add 10 µL of the IS working solution.
Step 2: Protein Precipitation
Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid to the sample to precipitate proteins. Causality: ACN provides a higher extraction recovery for lipophilic racetams compared to methanol.
Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an LC vial for injection.
Step 3: Chromatographic Separation
System: Shimadzu Prominence HPLC or equivalent[4].
Column: C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).
Mobile Phase: Gradient elution using Water with 0.1% formic acid (Mobile Phase A) and Acetonitrile with 0.1% formic acid (Mobile Phase B). Flow rate: 0.35 mL/min[4].
Step 4: API-MS/MS Detection
System: API 4000 Q Trap (Applied Biosystems/MDS Sciex) equipped with a TurboIonSpray source (ESI)[4].
Mode: Positive ion mode (+ESI) using MRM.
Transitions: Monitor the specific precursor-to-product ion transitions for (R)-fonturacetam (e.g., m/z 219.1
→
m/z 105.1) and the IS.
Figure 2: Step-by-step workflow for the LC-MS/MS quantification of (R)-fonturacetam.
The established PK profile directly informs dosing regimens for pharmacodynamic studies. Because (R)-fonturacetam reaches
Cmax
in the brain within 15 to 60 minutes[2], behavioral and biochemical assays must be timed accordingly.
In models of lipopolysaccharide (LPS)-induced endotoxemia, a single IP injection of 50 mg/kg (R)-fonturacetam administered shortly before LPS challenge significantly attenuates body temperature reduction and suppresses the overexpression of inflammatory genes (iNOS, TNF-α)[2]. The causality here is rooted in the DAT inhibition: by preventing dopamine reuptake, the sustained dopaminergic tone acts on immune cell receptors to exert a systemic anti-inflammatory effect, validating the therapeutic potential of DAT inhibitors in persistent neuroinflammation[2].
Conclusion
(R)-fonturacetam presents a highly favorable pharmacokinetic profile in rodent models, characterized by complete oral bioavailability, rapid BBB penetration, and metabolic stability. By utilizing robust LC-MS/MS methodologies, researchers can accurately correlate brain tissue concentrations with DAT occupancy and subsequent neuroprotective efficacy, paving the way for advanced translational research in neuroinflammatory and cognitive disorders.
References
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Pharmacokinetic Dynamics and Blood-Brain Barrier Permeability of (R)-Fonturacetam: A Technical Blueprint
Executive Summary & Structural Rationale The development of neurotherapeutics is frequently bottlenecked by the blood-brain barrier (BBB), a highly selective neurovascular unit that prevents the passive diffusion of high...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
The development of neurotherapeutics is frequently bottlenecked by the blood-brain barrier (BBB), a highly selective neurovascular unit that prevents the passive diffusion of highly polarized or large-molecular-weight compounds. (R)-Fonturacetam, internationally recognized as (R)-phenylpiracetam or MRZ-9547, represents a definitive pharmacokinetic evolution within the racetam class.
By synthesizing a 4-phenyl derivative of the base piracetam structure, researchers successfully engineered a molecule that overcomes the inherent BBB impermeability of its predecessor[1]. The addition of the lipophilic phenyl moiety fundamentally alters the partition coefficient (LogP) of the 2-oxopyrrolidine ring. This structural modification not only facilitates rapid transcellular passive diffusion across brain microvascular endothelial cells but also introduces novel pharmacological targeting—specifically, the selective inhibition of the dopamine transporter (DAT)[1].
Mechanistic Pathway: From Endothelial Transit to Target Engagement
The stereochemistry of fonturacetam is the critical determinant of its neuropharmacological efficacy. While the racemic mixture is clinically utilized, the (R)-enantiomer is the primary driver of cognitive and psychostimulant effects. Upon crossing the BBB, (R)-fonturacetam acts as a selective dopamine transporter (DAT) inhibitor, significantly elevating synaptic dopamine levels in brain regions governing motivation, effort, and wakefulness[1]. Furthermore, it demonstrates potent anti-inflammatory properties by downregulating the expression of neurotoxic cytokines such as TNF-α, IL-1β, and iNOS[2].
Pathway mapping (R)-fonturacetam BBB transit and DAT inhibition.
Quantitative Pharmacokinetic Profile
The structural modifications of (R)-fonturacetam yield dramatic shifts in its pharmacokinetic metrics compared to baseline racetams. High polarization in standard racetams limits their passive diffusion into the central nervous system, necessitating high clinical dosing[3]. The table below summarizes the comparative data illustrating the superiority of the phenylated analogue.
The PAMPA-BBB assay is deployed as a high-throughput primary screen.
Causality: We utilize PAMPA to isolate transcellular passive diffusion, stripping away the confounding variables of active efflux transporters (like P-glycoprotein). Because (R)-fonturacetam's primary entry mechanism is lipophilicity-driven, this assay provides a highly accurate baseline permeability coefficient (
Pe
)[4].
Step-by-Step Methodology:
Donor Solution Preparation: Dissolve (R)-fonturacetam in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 10 µM (DMSO < 1%).
Causality: Maintaining physiological pH ensures the ionization state of the molecule mirrors in vivo blood plasma conditions, preventing artificially inflated permeability rates.
Membrane Coating: Coat the PVDF filter membrane (0.45 µm pore size) of the acceptor plate with 4 µL of porcine brain lipid extract (PBLE) dissolved in dodecane (20 mg/mL).
Causality: PBLE specifically mimics the unique lipid composition of the blood-brain barrier, which is structurally distinct from gastrointestinal membranes (e.g., Caco-2 models)[3].
Incubation: Assemble the donor and acceptor plates to create a sandwich format. Incubate at 37°C for 4 hours under gentle agitation (150 rpm).
Quantification & Self-Validation: Separate the plates and quantify the concentration of (R)-fonturacetam in both compartments using LC-MS/MS.
Causality: To make the system self-validating, calculate the mass balance. If the total recovered mass is <80%, the compound is non-specifically binding to the plasticware or membrane, and the
Pe
calculation must be invalidated and repeated with a binding inhibitor.
Protocol 2: Tier 2 hCMEC/D3 Transwell Assay
Compounds that pass the PAMPA threshold (
Pe>4.0×10−6
cm/s) advance to the hCMEC/D3 cell model.
Causality: While PAMPA proves (R)-fonturacetam can cross a lipid bilayer, it does not account for biological efflux pumps that might immediately expel the drug back into the bloodstream. The hCMEC/D3 immortalized human brain endothelial cell line expresses these critical transporters, providing a definitive apparent permeability (
Papp
) value[4].
Step-by-Step Methodology:
Cell Seeding: Seed hCMEC/D3 cells onto collagen-coated polycarbonate Transwell inserts (0.4 µm pore size) at a density of
5×104
cells/cm². Culture for 5-7 days.
Causality: Growing cells on suspended porous membranes establishes distinct apical (blood) and basolateral (brain) compartments, mimicking the anatomical architecture of brain capillaries.
Barrier Integrity Validation (TEER): Measure the Transendothelial Electrical Resistance (TEER) using a voltohmmeter.
Causality: This is the critical self-validating step. A TEER value
>150Ω⋅cm2
confirms the formation of tight junctions. If TEER is below this threshold, any measured permeability is the result of paracellular leakage (a compromised barrier) rather than true transcellular drug transport.
Dosing and Sampling: Introduce 10 µM of (R)-fonturacetam to the apical chamber. Extract 50 µL aliquots from the basolateral chamber at 15, 30, 60, and 120 minutes, replacing the volume with fresh buffer to maintain sink conditions.
Efflux Ratio Calculation: Repeat the dosing in reverse (basolateral to apical). Calculate the Efflux Ratio (
ER=Papp(B−A)/Papp(A−B)
). An ER < 2 confirms that (R)-fonturacetam is not a major substrate for P-glycoprotein efflux, securing its viability as a CNS-active therapeutic.
Conclusion
The rational drug design behind (R)-fonturacetam exemplifies how targeted physicochemical modifications—specifically the integration of a phenyl group—can conquer the restrictive nature of the blood-brain barrier. By utilizing rigorous, self-validating in vitro models like PAMPA-BBB and hCMEC/D3 transwell assays, researchers can accurately map its pharmacokinetic profile, paving the way for advanced clinical applications in neuroprotection and cognitive enhancement.
References
Phenylpiracetam Review: Mechanism of Action, Benefits, Useful Tips and FAQs
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A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ischemic Stroke
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URL:[Link]
The Effect of a New N-hetero Cycle Derivative on Behavior and Inflammation against the Background of Ischemic Stroke
National Center for Biotechnology Information (PMC)
URL:[Link]
An In-Depth Technical Guide to the In Vitro Neuroprotective Effects of (R)-fonturacetam
This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview of the methodologies and conceptual frameworks for evaluating the in-vitro neuroprotective effects o...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview of the methodologies and conceptual frameworks for evaluating the in-vitro neuroprotective effects of (R)-fonturacetam. We will delve into the mechanistic rationale, experimental design, and core protocols essential for a robust assessment of this promising nootropic compound.
Introduction: The Rationale for Investigating (R)-fonturacetam
Fonturacetam (also known as Phenylpiracetam) is a phenylated analog of piracetam, developed with the initial aim of enhancing the physical and mental performance of astronauts.[1] It exists as a racemic mixture of (R)- and (S)-enantiomers. Emerging research indicates that the (R)-enantiomer, (R)-fonturacetam, is the more active isomer, exhibiting distinct pharmacological properties.[2] Notably, (R)-fonturacetam has been identified as a dopamine transporter (DAT) inhibitor and demonstrates anti-inflammatory and neuroprotective activities in preclinical models.[3]
Neuroprotection refers to the strategies and mechanisms that defend the central nervous system (CNS) from neuronal injury and degeneration following acute disorders like stroke or in chronic neurodegenerative diseases.[4][5] The investigation of (R)-fonturacetam's neuroprotective potential is driven by its multifaceted mechanism of action, which appears to counteract several key pathological processes, including excitotoxicity, oxidative stress, and neuroinflammation.[3][6] This guide will focus exclusively on in vitro models and assays, which provide a controlled environment to dissect these mechanisms at the cellular and molecular level.[7][8]
Putative Mechanisms of Neuroprotection
The neuroprotective effects of (R)-fonturacetam are not attributed to a single mode of action but rather a synergistic interplay of several mechanisms. Understanding these putative pathways is critical for designing relevant in vitro studies.
Modulation of Neurotransmitter Systems: (R)-fonturacetam is known to inhibit the dopamine transporter (DAT), which would increase dopaminergic tone.[3][9] It is also suggested to modulate acetylcholine and glutamate receptor systems.[6] This is particularly relevant in the context of glutamate-induced excitotoxicity, a common pathway of neuronal death where excessive glutamate receptor activation leads to a massive influx of Ca²⁺, triggering downstream cytotoxic cascades.[10][11]
Mitochondrial Protection: A growing body of evidence, largely extrapolated from studies on its parent compound piracetam, suggests a crucial role in preserving mitochondrial function.[12] Under cellular stress, mitochondria can become dysfunctional, leading to a drop in the mitochondrial membrane potential (ΔΨm), reduced ATP production, and the release of pro-apoptotic factors.[13][14] Piracetam has been shown to ameliorate these effects, suggesting (R)-fonturacetam may act as a mitochondrial stabilizer.[13][15]
Attenuation of Oxidative Stress: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a hallmark of many neurodegenerative conditions.[16] Excessive ROS can damage lipids, proteins, and DNA, leading to cell death.[17] (R)-fonturacetam is hypothesized to mitigate oxidative stress, a claim that can be directly tested in vitro.[6] Piracetam has been shown to reduce oxidative stress markers and enhance the activity of antioxidant enzymes in cellular models of injury.[18][19]
Anti-Inflammatory Activity: Neuroinflammation contributes significantly to neuronal damage. Studies have shown that (R)-fonturacetam can suppress the expression of pro-inflammatory genes like TNF-α, IL-1β, and iNOS in response to inflammatory stimuli.[3]
The following diagram illustrates the convergence of these pathological events and the potential points of intervention for (R)-fonturacetam.
Caption: General experimental workflow for assessing neuroprotection.
Protocol: Assessment of Cell Viability (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan. [20][21]The amount of formazan produced is proportional to the number of living cells.
[22]
Step-by-Step Methodology:
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density (e.g., 10,000-50,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
[23]2. Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of (R)-fonturacetam. Include a "vehicle control" group treated with the drug solvent alone. Incubate for a specified pre-treatment time (e.g., 1-2 hours).
Induction of Toxicity: Add the neurotoxic agent (e.g., glutamate to a final concentration of 3 mM) to all wells except the "control" and "vehicle control" groups.
[24]4. Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
[24]5. MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. [21]Incubate for 3-4 hours. During this time, viable cells will form purple formazan crystals.
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS in 0.01 N HCl solution) to each well to dissolve the formazan crystals. [24]Mix gently by pipetting.
Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm. [23][24]A reference wavelength of >650 nm can be used to subtract background noise.
[21]8. Data Analysis: Calculate cell viability as a percentage relative to the control (untreated, non-toxin-exposed) cells:
% Viability = (Absorbance of Treated Sample / Absorbance of Control) x 100
Protocol: Measurement of Intracellular ROS (DCFH-DA Assay)
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to detect intracellular ROS. [25]Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS (particularly H₂O₂), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
[26]
Caption: Principle of the DCFH-DA assay for ROS detection.
Step-by-Step Methodology:
Cell Treatment: Follow steps 1-4 as described in the MTT assay protocol, typically using a shorter incubation period (e.g., 6-12 hours) as ROS production is often an earlier event.
Probe Loading: Remove the treatment medium and wash the cells once with warm, phenol red-free medium or PBS. [25]Add medium containing 5-10 µM DCFH-DA to each well.
[27]3. Incubation: Incubate the plate in the dark for 30-45 minutes at 37°C.
[27][28]4. Measurement: Wash the cells again with warm, phenol red-free medium to remove excess probe. Add 100 µL of phenol red-free medium. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
[27][28]5. Controls: It is critical to include a positive control (cells treated with a known ROS inducer like H₂O₂) and a negative control (unstained cells for background fluorescence).
[25]6. Data Analysis: Express results as Relative Fluorescence Units (RFU) or as a percentage of the toxin-treated group.
Protocol: Assessment of Apoptosis (Caspase-3 Activity Assay)
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. [29]This fluorometric assay uses a synthetic substrate, such as Ac-DEVD-AMC, which contains the caspase-3 recognition sequence (DEVD). [30]When cleaved by active caspase-3, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. [29][31]The fluorescence intensity is directly proportional to caspase-3 activity.
Step-by-Step Methodology:
Cell Treatment & Lysis: Follow steps 1-4 as in the MTT protocol. After incubation, collect both adherent and floating cells. Centrifuge to pellet the cells.
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
[32]3. Centrifuge at 10,000 x g for 1 minute to pellet cellular debris. Transfer the supernatant (containing the cytosolic proteins) to a fresh tube.
[32]4. Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
Assay Reaction: In a black 96-well plate, add 50 µg of protein from each sample to separate wells. Adjust the volume with lysis buffer.
Prepare a reaction buffer containing the fluorogenic substrate Ac-DEVD-AMC (final concentration 50 µM).
[29]7. Add the reaction buffer to each well.
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
[29][32]9. Measurement: Read the fluorescence using a microplate reader with excitation at ~380 nm and emission between 420-460 nm.
[29][31]10. Data Analysis: Results are typically expressed as fold-increase in caspase-3 activity compared to the untreated control group after normalizing to protein concentration.
Data Synthesis and Interpretation
A successful study will generate a cohesive dataset. For instance, treatment with (R)-fonturacetam in a glutamate toxicity model should ideally show:
A dose-dependent increase in cell viability (MTT assay).
A dose-dependent decrease in ROS production (DCFH-DA assay).
A dose-dependent decrease in caspase-3 activation.
Presenting this data in tables allows for clear comparison.
Table 1: Effect of (R)-fonturacetam on Cell Viability in Glutamate-Treated Primary Cortical Neurons
Treatment Group
Concentration
% Cell Viability (Mean ± SD)
Control (Medium Only)
-
100 ± 4.5
Glutamate (3 mM)
-
45.2 ± 5.1
Glutamate + (R)-fonturacetam
1 µM
58.7 ± 4.8
Glutamate + (R)-fonturacetam
10 µM
75.4 ± 6.2
Glutamate + (R)-fonturacetam
100 µM
88.1 ± 5.5
Table 2: Effect of (R)-fonturacetam on ROS Production and Caspase-3 Activity
Treatment Group
Concentration
Relative ROS Level (% of Glutamate)
Caspase-3 Activity (Fold Change vs. Control)
Control
-
15.6 ± 2.1
1.0 ± 0.1
Glutamate (3 mM)
-
100 ± 8.9
4.8 ± 0.4
Glutamate + (R)-fonturacetam
10 µM
52.3 ± 6.7
2.1 ± 0.3
Glutamate + (R)-fonturacetam
100 µM
28.9 ± 4.5
1.4 ± 0.2
The convergence of these results provides strong evidence for the neuroprotective efficacy of the compound in vitro and justifies further investigation into its specific molecular targets.
Conclusion and Future Directions
This guide outlines a foundational strategy for the in vitro characterization of (R)-fonturacetam's neuroprotective properties. By employing a systematic approach that combines appropriate cellular models with validated assays for viability, oxidative stress, and apoptosis, researchers can generate robust and reproducible data. The results from these studies can elucidate the compound's mechanism of action and provide a strong rationale for its advancement into more complex preclinical models.
Future in vitro work could explore more specific mechanistic questions, such as directly measuring mitochondrial membrane potential using probes like JC-1 or Rhodamine-123, assessing the expression of specific proteins in the apoptotic pathway (e.g., Bax/Bcl-2), and using high-content imaging to analyze changes in neuronal morphology.
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Application Notes and Protocols for the Stereoselective Synthesis of (R)-Fonturacetam
Introduction Fonturacetam, also known as phenylpiracetam, is a nootropic agent recognized for its cognitive-enhancing and psychostimulatory effects. It exists as a pair of enantiomers, (R)- and (S)-fonturacetam, due to t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Fonturacetam, also known as phenylpiracetam, is a nootropic agent recognized for its cognitive-enhancing and psychostimulatory effects. It exists as a pair of enantiomers, (R)- and (S)-fonturacetam, due to the chiral center at the 4-position of the pyrrolidinone ring. Preclinical studies have indicated that the pharmacological activity of fonturacetam resides primarily in the (R)-enantiomer, which exhibits more potent effects on memory and cognitive function with a potentially better safety profile compared to the racemic mixture or the (S)-enantiomer. Consequently, the development of stereoselective synthesis routes to obtain enantiomerically pure (R)-fonturacetam is of significant interest to the pharmaceutical and research communities.
This document provides detailed application notes and protocols for the synthesis and analysis of (R)-fonturacetam, intended for researchers, scientists, and drug development professionals. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to ensure both reproducibility and a thorough understanding of the experimental choices.
Protocol 1: Asymmetric Synthesis of (R)-Fonturacetam from a Chiral Precursor
This protocol describes a plausible and efficient stereoselective synthesis of (R)-fonturacetam starting from the chiral intermediate, (R)-4-phenyl-2-pyrrolidone. The key steps involve the synthesis of this chiral lactam followed by its N-alkylation to introduce the acetamide side chain.
Scientific Rationale
The strategy of starting with a chiral precursor is a common and effective method in asymmetric synthesis. By utilizing a starting material that already possesses the desired stereochemistry, the need for a chiral auxiliary or a resolution step later in the synthesis can be avoided. (R)-4-phenyl-2-pyrrolidone is a logical choice as it contains the required stereocenter and the core lactam structure of fonturacetam. The subsequent N-alkylation is a well-established reaction for modifying the pyrrolidone ring.
Experimental Workflow
Asymmetric synthesis workflow for (R)-fonturacetam.
Step-by-Step Methodology
Step 1: Synthesis of (R)-4-phenyl-2-pyrrolidone
This step involves the cyclization of a chiral amino acid precursor.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (R)-3-phenyl-4-aminobutanoic acid (1 equivalent) in a suitable high-boiling point solvent such as toluene or xylene.
Cyclization: Heat the reaction mixture to reflux. The cyclization proceeds via intramolecular condensation with the elimination of water. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
Purification: The crude (R)-4-phenyl-2-pyrrolidone can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Step 2: N-alkylation of (R)-4-phenyl-2-pyrrolidone
This step introduces the ester group that will be converted to the acetamide side chain.
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF).
Deprotonation: Dissolve (R)-4-phenyl-2-pyrrolidone (1 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.
Alkylation: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl (R)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate can be purified by column chromatography.[1]
Step 3: Amidation to (R)-Fonturacetam
The final step is the conversion of the ester to the primary amide.
Ammonolysis: Dissolve the purified ethyl (R)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate in a saturated solution of ammonia in methanol.
Reaction: Stir the mixture in a sealed pressure vessel at room temperature for 24-48 hours. Monitor the reaction by TLC until the starting material is consumed.
Work-up: Remove the solvent under reduced pressure. The crude product will be (R)-fonturacetam.
Step 4: Purification and Analysis
Purification: The crude (R)-fonturacetam can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield a white crystalline solid.
Analysis: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS). The enantiomeric excess (ee) should be determined by chiral HPLC (see Protocol 3).
Protocol 2: Chiral Resolution of Racemic Fonturacetam via Diastereomeric Crystallization
Scientific Rationale
Chiral resolution by diastereomeric salt formation is a well-established technique.[2][3] Racemic fonturacetam, which is basic due to the amide nitrogen, can react with a chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[4][5] Once the desired diastereomeric salt is isolated, the chiral resolving agent can be removed to yield the enantiomerically pure (R)-fonturacetam. (+)-Tartaric acid is a common and effective resolving agent for racemic amines and related compounds.[2]
Experimental Workflow
Chiral resolution workflow for (R)-fonturacetam.
Step-by-Step Methodology
Step 1: Diastereomeric Salt Formation
Dissolution: Dissolve racemic fonturacetam (1 equivalent) in a suitable solvent, such as methanol or ethanol, with gentle heating.
Addition of Resolving Agent: In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents) in the same solvent. Add the tartaric acid solution dropwise to the fonturacetam solution with stirring.
Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) for several hours to overnight to induce crystallization of the less soluble diastereomeric salt.
Step 2: Fractional Crystallization
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.
Recrystallization: To improve the diastereomeric purity, recrystallize the collected salt from the same solvent system. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each step or by analyzing a liberated sample by chiral HPLC.
Mother Liquor: The mother liquor will be enriched in the other diastereomer. This can be treated to recover the (S)-fonturacetam or the remaining racemic material for another resolution cycle.
Step 3: Liberation of (R)-Fonturacetam
Dissolution: Dissolve the purified diastereomeric salt in water.
Basification: Add a base, such as a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution, dropwise with stirring until the pH is basic (pH 9-10). This will neutralize the tartaric acid and precipitate the free base of (R)-fonturacetam.
Extraction: Extract the aqueous solution with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
Step 4: Purification and Analysis
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Purification: The resulting (R)-fonturacetam can be further purified by recrystallization.
Analysis: Confirm the identity and purity by standard analytical methods. Determine the enantiomeric excess using chiral HPLC (Protocol 3).
Parameter
Step 1
Step 2
Step 3
Key Reagents
Racemic fonturacetam, (+)-Tartaric acid
Diastereomeric salt mixture
Purified diastereomeric salt, Sodium bicarbonate
Solvent
Methanol or Ethanol
Methanol or Ethanol
Water/Dichloromethane
Temperature
RT to 4 °C
RT to 4 °C
RT
Typical Yield
Theoretical max. 50%
Dependent on number of recrystallizations
>95% from the salt
Expected ee
>98% after recrystallization
Protocol 3: Analytical Method for Enantiomeric Excess (ee) Determination by Chiral HPLC
This protocol describes a standard method for determining the enantiomeric purity of (R)-fonturacetam using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).
Scientific Rationale
Chiral HPLC is the most common and reliable method for separating and quantifying enantiomers.[6][7] A chiral stationary phase creates a chiral environment within the column, leading to differential interactions with the two enantiomers of the analyte. This results in different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification. Polysaccharide-based CSPs are widely used and effective for a broad range of chiral compounds, including those with amide functionalities like fonturacetam.[8]
Experimental Workflow
Chiral HPLC workflow for ee determination.
Step-by-Step Methodology
Instrumentation and Column:
HPLC system with a UV detector.
Chiral Stationary Phase: A polysaccharide-based column, such as one coated with amylose or cellulose derivatives (e.g., Chiralcel OD-H or Chiralpak AD).
Mobile Phase Preparation:
Prepare a mobile phase consisting of a mixture of n-hexane and a polar modifier like isopropanol or ethanol. A typical starting ratio is 90:10 (v/v) n-hexane:isopropanol.
For basic compounds like fonturacetam, it may be beneficial to add a small amount of an amine modifier, such as 0.1% diethylamine (DEA), to the mobile phase to improve peak shape.
Filter and degas the mobile phase before use.
Sample Preparation:
Accurately weigh a small amount of the (R)-fonturacetam sample and dissolve it in the mobile phase to a concentration of approximately 1 mg/mL.
Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 25 °C.
Detection: UV at 254 nm.
Data Analysis:
Inject a sample of racemic fonturacetam to determine the retention times of both the (R)- and (S)-enantiomers.
Inject the synthesized (R)-fonturacetam sample.
Integrate the peak areas for both enantiomers.
Calculate the enantiomeric excess (ee) using the following formula:
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Parameter
Value
Column
Chiralcel OD-H or similar polysaccharide-based CSP
Mobile Phase
n-Hexane:Isopropanol (90:10, v/v) with 0.1% DEA
Flow Rate
1.0 mL/min
Temperature
25 °C
Detection
UV at 254 nm
Injection Volume
10 µL
Conclusion
References
American Chemical Society. Crystallization-Induced Diastereomeric Transformation of Chiral Ozanimod Key Intermediate Using Homogeneous Ir-Based Racemization Catalyst. Available from: [Link]
Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Available from: [Link]
Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link]
ResearchGate. Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. Available from: [Link]
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]
Zhmurenko, L. A., et al. Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 47(8), 429-432.
Chiralpedia. Chiral HPLC separation: strategy and approaches. Available from: [Link]
Pharmaceutical Technology. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [Link]
PubMed. Chiral mobile phase additives in HPLC enantioseparations. Available from: [Link]
Google Patents. CN103408480A - 4-phenyl-pyrrolidone synthesis process.
Royal Society of Chemistry. Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Organic & Biomolecular Chemistry. Available from: [Link]
National Center for Biotechnology Information. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Available from: [Link]
International Journal of Psychosocial Rehabilitation. Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. Available from: [Link]
ResearchGate. Alkylation of N-Substituted 2-Phenylacetamides. Available from: [Link]
PubMed. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Available from: [Link]
Google Patents. CN106083685A - A kind of preparation method of phenyl piracetam.
ResearchGate. Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. Available from: [Link]
Organic Syntheses. n-bromoacetamide. Available from: [Link]
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
ChemRxiv. De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. Available from: [Link]
Application Note: LC-MS/MS Quantification of (R)-Fonturacetam in Biological Matrices
Introduction & Scientific Context (R)-fonturacetam (commonly known as 4-phenylpiracetam or carphedon) is a phenylated analog of the nootropic piracetam. The addition of the phenyl group significantly increases its lipoph...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Context
(R)-fonturacetam (commonly known as 4-phenylpiracetam or carphedon) is a phenylated analog of the nootropic piracetam. The addition of the phenyl group significantly increases its lipophilicity, enabling rapid blood-brain barrier (BBB) penetration and enhanced neuromodulatory efficacy[1]. Originally developed to improve cognitive function and physical endurance, its inclusion in the World Anti-Doping Agency (WADA) prohibited list necessitates rigorous, high-sensitivity bioanalytical methods for both pharmacokinetic (PK) profiling and forensic toxicology[2].
This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the precise quantification of (R)-fonturacetam in biological matrices such as plasma and urine.
Why LC-MS/MS over HPLC-UV?
Fonturacetam lacks a highly conjugated chromophore that would provide sufficient UV absorbance for sub-nanogram quantification in complex matrices. Electrospray ionization in positive mode (ESI+) coupled with Multiple Reaction Monitoring (MRM) offers unparalleled selectivity and sensitivity, bypassing the background noise inherent to biological samples[3].
Sample Preparation Strategy
We utilize a one-step protein precipitation (PPT) using cold acetonitrile[4]. Why? PPT is rapid, highly reproducible, and cost-effective. However, to mitigate the matrix effects (ion suppression) commonly associated with PPT, we mandate the use of a stable isotope-labeled internal standard (SIL-IS), such as Phenylpiracetam-d5. The SIL-IS co-elutes with the target analyte, perfectly mirroring any matrix-induced ionization variations. This renders the protocol a self-validating system, ensuring that any signal suppression affects both the analyte and the IS equally, leaving the quantitative ratio intact[3].
Experimental Protocols
Reagents and Materials
(R)-Fonturacetam reference standard (Purity
≥
99%).
Phenylpiracetam-d5 (Internal Standard, IS).
Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
Additives : Formic Acid (FA), LC-MS grade.
Matrix : Blank human or rat plasma (K2EDTA).
Preparation of Standards and QC Samples
Stock Solutions : Dissolve (R)-fonturacetam and the IS in MeOH to yield 1.0 mg/mL stock solutions.
Working Solutions : Dilute the target stock with 50% MeOH/Water to create a calibration curve range of 1.0 to 1000 ng/mL.
Spiking : Spike 5 µL of working solution into 45 µL of blank plasma to generate calibration standards (0.1 to 100 ng/mL final plasma concentration).
Sample Extraction Workflow (Step-by-Step)
Aliquot : Transfer 50 µL of the biological sample (plasma/urine) into a 1.5 mL Eppendorf tube.
IS Addition : Add 10 µL of IS working solution (50 ng/mL). Vortex for 10 seconds to ensure equilibration.
Precipitation : Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins[4].
Mixing : Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.
Centrifugation : Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the protein matrix.
Transfer : Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of the initial mobile phase (Water with 0.1% FA) to match initial gradient conditions and prevent peak distortion.
Injection : Inject 5 µL into the LC-MS/MS system.
Step-by-step sample preparation workflow for (R)-fonturacetam extraction.
LC-MS/MS Conditions
Column : ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent.
Mobile Phase A : Water containing 0.1% Formic Acid.
Mobile Phase B : Acetonitrile containing 0.1% Formic Acid.
Flow Rate : 0.4 mL/min.
Column Temperature : 40°C.
Table 1: LC Gradient Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Flow Rate (mL/min)
0.0
95
5
0.4
0.5
95
5
0.4
2.5
10
90
0.4
3.5
10
90
0.4
3.6
95
5
0.4
5.0
95
5
0.4
Mass Spectrometry Parameters
The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[2].
Table 2: MRM Transitions and MS Parameters
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Cone Voltage (V)
Purpose
(R)-Fonturacetam
219.1
174.1
18
25
Quantifier
(R)-Fonturacetam
219.1
104.1
28
25
Qualifier
Phenylpiracetam-d5
224.1
179.1
18
25
IS Quantifier
(Note: Transitions are based on the [M+H]+ adduct and standard racetam fragmentation patterns yielding the loss of the acetamide group and phenyl-ring fragments).
Method Validation & Trustworthiness
A bioanalytical method must be a self-validating system. We evaluate this through the following core parameters (based on FDA/ICH M10 guidelines):
Linearity & Range : The method demonstrates excellent linearity (
R2>0.995
) over the dynamic range of 0.1 to 100 ng/mL. The use of a
1/x2
weighting factor ensures accuracy at the Lower Limit of Quantification (LLOQ).
Accuracy & Precision : Intra-day and inter-day precision (CV%) must be
≤15%
(
≤20%
at LLOQ). Accuracy should fall within 85-115% of the nominal concentration.
Matrix Effect & Recovery : By dividing the peak area of post-extraction spiked samples by neat standard solutions, we assess ion suppression. The SIL-IS ensures that the normalized matrix factor is close to 1.0, validating that matrix components do not skew quantitative results[4].
Logical framework demonstrating how analytical challenges are resolved.
Conclusion
This optimized LC-MS/MS protocol provides a highly sensitive, rapid, and reproducible method for the quantification of (R)-fonturacetam in biological matrices. By pairing a streamlined protein precipitation extraction with the self-correcting power of a stable isotope-labeled internal standard, the workflow ensures absolute data trustworthiness for pharmacokinetic profiling and forensic analysis.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preparation and Orthogonal Characterization of (R)-Fonturacetam Analytical Reference Standards
Executive Summary & Pharmacological Context
Fonturacetam (phenylpiracetam), chemically designated as 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide, is a pyrrolidone-based central nervous system stimulant[1][2]. While historically synthesized and administered as a racemate, contemporary pharmacological profiling has unequivocally demonstrated that the (R)-enantiomer is predominantly responsible for the molecule's biological activity, acting as a potent dopamine transporter (DAT) inhibitor[3][4].
As regulatory scrutiny tightens around cognitive enhancers—fonturacetam has been prohibited by the World Anti-Doping Agency (WADA) since 1998[5]—the demand for highly pure, structurally confirmed (R)-fonturacetam analytical reference standards has surged in forensic, pharmacokinetic, and drug development laboratories[2][6]. This application note details a field-proven, self-validating protocol for the isolation, chiral resolution, and orthogonal characterization of (R)-fonturacetam Certified Reference Standards (CRS).
Workflow Architecture
To ensure absolute stereochemical and chemical purity, our methodology avoids asymmetric synthesis, which is prone to trace enantiomeric leakage and complex catalytic residue removal. Instead, we utilize racemic synthesis followed by preparative chiral chromatography. This approach provides absolute stereocontrol and yields the (S)-enantiomer as a byproduct, which is crucial for comparative analytical validation[4].
Fig 1. Workflow for isolation and certification of (R)-fonturacetam reference standards.
Protocol 1: Chromatographic Chiral Resolution
Objective: Isolate (R)-fonturacetam from the racemic mixture with >99.5% enantiomeric excess (ee).
Mechanistic Insight: Polysaccharide-based chiral stationary phases (CSPs), such as amylose tris[(S)-α-methylbenzylcarbamate], offer exceptional chiral recognition for 4-substituted pyrrolidin-2-ones[4]. The separation relies on a synergistic combination of hydrogen bonding—between the CSP carbamate linkages and the lactam/acetamide moieties of the analyte—and the steric inclusion of the phenyl ring into the chiral cavities of the polymer[4].
Fig 2. Chiral recognition mechanism of fonturacetam enantiomers on polysaccharide columns.
Step-by-Step Methodology:
Sample Preparation: Dissolve racemic fonturacetam in a diluent of Hexane/Ethanol (50:50, v/v) to a concentration of 20 mg/mL. Causality: Complete dissolution via sonication is critical to prevent column frit blockage and ensure uniform loading onto the preparative column.
Column Selection: Employ a preparative chiral column (e.g., 250 mm × 21.2 mm, 5 µm particle size) functionalized with an amylose-based CSP[4].
Mobile Phase Configuration: Utilize an isocratic elution profile of Hexane/Ethanol/Dichloromethane (70:25:5, v/v/v)[7]. Causality: Dichloromethane acts as a vital mobile phase modifier; it modulates the solubility of the highly crystalline phenyl-substituted lactam and sharpens peak shape by disrupting secondary, non-specific interactions with the silica support[7].
Chromatographic Execution: Run the system at a flow rate of 15.0 mL/min with the column temperature strictly maintained at 25 °C. Monitor UV absorbance at 245 nm[7].
Fraction Collection: The (S)-enantiomer elutes first due to a weaker steric fit, followed by the highly retained (R)-enantiomer[4][7]. Collect the (R)-fraction, pooling only the core 80% of the peak to maximize enantiomeric purity.
Recovery & Crystallization: Evaporate the pooled fractions under reduced pressure at 40 °C. Recrystallize the resulting residue from ethyl acetate to yield a white crystalline powder[8].
A reference standard is only as reliable as its structural verification. To establish a self-validating system, orthogonal techniques must be employed: NMR for atomic connectivity, Mass Spectrometry for isotopic fidelity, and HPLC for purity[1][2].
Step-by-Step Methodology:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Preparation: Dissolve 10 mg of the isolated (R)-fonturacetam in 0.6 mL of DMSO-d6 containing tetramethylsilane (TMS) as an internal reference[9]. Causality: DMSO-d6 is selected because its high polarity efficiently disrupts the intermolecular hydrogen bonding of the primary acetamide group. In less polar solvents like CDCl3, amide protons often appear as broad, uninterpretable humps; DMSO-d6 forces them into sharp, well-resolved signals.
Execution: Acquire 1H (400 MHz) and 13C (100 MHz) spectra[9].
Validation: Confirm the presence of the multiplet at 7.2-7.4 ppm (5H, aromatic), the distinct diastereotopic protons of the pyrrolidone ring, and the two broad singlets for the primary amide (NH2)[9].
Mass Spectrometry (GC-MS):
Execution: Inject 1 µL of a 1 mg/mL solution (in methanol) into a GC-MS operating in Electron Ionization (EI) mode at 70 eV[2][9].
Validation: Verify the molecular ion [M]+ at m/z 218 and characteristic fragmentation patterns[1][9]. Causality: 70 eV EI is mandatory for reference standards to ensure the generated spectra are directly comparable to standardized forensic libraries, such as the SWGDRUG database[2][9].
Chiral Purity Determination (Analytical HPLC):
Execution: Inject the reconstituted standard onto an analytical chiral column (e.g., 250 mm × 4.6 mm, 3 µm) using the same mobile phase system described in Protocol 1.
Validation: Calculate the enantiomeric excess (ee) by comparing the Area Under the Curve (AUC) of the (R) and (S) peaks.
Data Presentation & Specifications
All quantitative data extracted from the orthogonal characterization must be summarized to serve as the benchmark for the Certificate of Analysis (CoA).
Table 1. Physicochemical and Analytical Specifications for (R)-Fonturacetam CRS
Stereochemistry of Phenylpiracetam and Its Methyl Derivative: Improvement of the Pharmacological Profile | Request PDF - ResearchGate. researchgate.net.[Link]
Top 191 Drug Testing and Analysis papers published in 2023 - SciSpace. scispace.com.[Link]
Separation of 4-substituted 5-methylpiracetam stereoisomers on polysaccharide-based chiral stationary phases | Request PDF - ResearchGate. researchgate.net.[Link]
Application Note: Radioligand Binding Assays for Characterizing (R)-Fonturacetam Interactions with Neuronal Targets
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract (R)-fonturacetam, the active R-enantiomer of the nootropic agent fonturacetam (phenylpiracetam), exhibits a complex pharmacolog...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-fonturacetam, the active R-enantiomer of the nootropic agent fonturacetam (phenylpiracetam), exhibits a complex pharmacological profile contributing to its stimulant and cognitive-enhancing properties.[1][2] A critical step in elucidating its mechanism of action is the quantitative characterization of its binding affinity to specific neuronal protein targets. This application note provides detailed, field-proven protocols for conducting radioligand binding assays to investigate the interaction of (R)-fonturacetam with two of its primary identified targets: the α4β2 nicotinic acetylcholine receptor (nAChR) and the dopamine transporter (DAT). Additionally, we present an exploratory protocol for the sigma-1 (σ1) receptor, a molecular chaperone implicated in neuroplasticity and a target for structurally related compounds.[3][4] These protocols are designed for researchers in pharmacology and drug development to determine key binding parameters, such as the inhibition constant (Kᵢ), thereby enabling a deeper understanding of (R)-fonturacetam's molecular pharmacology.
Introduction and Scientific Rationale
(R)-fonturacetam is a phenylated analog of piracetam and is recognized as the more pharmacologically active enantiomer of the racemic mixture.[2] Unlike many racetams whose mechanisms are not fully understood, studies have identified direct molecular interactions for fonturacetam.[3][5] Specifically, racemic fonturacetam binds to α4β2 nAChRs, and the (R)-enantiomer is a selective dopamine reuptake inhibitor (DRI).[3][6]
The Principle of Radioligand Binding Assays:
Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand (e.g., a drug candidate like (R)-fonturacetam) and a receptor or transporter. The core principle involves a competitive displacement mechanism. A radiolabeled ligand (radioligand) with high affinity and specificity for the target is incubated with a biological preparation containing the target protein (e.g., brain tissue homogenates or cell membranes). The amount of radioligand bound to the target is measured. In a competitive assay, this process is repeated in the presence of increasing concentrations of an unlabeled test compound ((R)-fonturacetam). The test compound competes with the radioligand for the same binding site. A potent test compound will displace the radioligand at low concentrations. By measuring the concentration of the test compound required to inhibit 50% of the specific radioligand binding (the IC₅₀ value), one can calculate its binding affinity (Kᵢ).[7]
Target Selection Rationale:
α4β2 Nicotinic Acetylcholine Receptor (nAChR): This is the most abundant high-affinity nicotinic receptor subtype in the brain and is a crucial modulator of cholinergic neurotransmission, impacting cognitive functions like learning and memory.[8] Racemic fonturacetam has been shown to bind to α4β2 nAChRs with an IC₅₀ of 5.86 μM, making this a primary target for characterization.[3]
Dopamine Transporter (DAT): As a DRI, (R)-fonturacetam increases extracellular dopamine levels, which is consistent with its stimulant and pro-motivational effects.[6] Quantifying its binding affinity for DAT is essential to understanding this key aspect of its pharmacology.
Sigma-1 (σ1) Receptor: The σ1 receptor is a unique intracellular chaperone protein, primarily at the endoplasmic reticulum, that modulates a wide range of signaling pathways and is a target for many central nervous system (CNS) active drugs.[4][9] While direct binding of (R)-fonturacetam to σ1 has not been extensively reported, a structurally related compound, methylphenylpiracetam, is a known positive allosteric modulator of this receptor.[3] This makes the σ1 receptor a compelling exploratory target to broaden the pharmacological profile of (R)-fonturacetam.
Tissue homogenizer (e.g., Dounce or Potter-Elvehjem)
96-well microplates
Cell harvester for rapid filtration
Liquid scintillation counter
Glass fiber filters (e.g., Whatman GF/B or GF/C)
Scintillation vials and scintillation cocktail
Protocol 1: α4β2 nAChR Competitive Binding Assay
This protocol details the methodology to determine the binding affinity of (R)-fonturacetam for the α4β2 nAChR using [³H]cytisine, a well-characterized high-affinity agonist radioligand for this receptor subtype.[10][11]
Experimental Workflow
Caption: Workflow for the α4β2 nAChR radioligand binding assay.
Step-by-Step Methodology
A. Membrane Preparation (from Rat Striatum)
Causality: The striatum has a high density of α4β2 nAChRs, providing a robust signal for binding assays.
Euthanize a rat according to approved institutional animal care guidelines and rapidly dissect the striatum on ice.
Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
Discard the supernatant, resuspend the pellet in fresh Homogenization Buffer, and repeat the high-speed centrifugation step. This wash step is crucial for removing endogenous ligands.
Resuspend the final pellet in Assay Buffer (50 mM Tris-HCl, pH 7.4) at a protein concentration of approximately 1-2 mg/mL.
Determine the precise protein concentration using a standard method like the Bradford or BCA assay.[12] Aliquot and store membranes at -80°C.
B. Competitive Binding Assay
Prepare serial dilutions of (R)-fonturacetam in Assay Buffer. A typical concentration range would span from 10⁻¹⁰ M to 10⁻³ M.
In a 96-well plate, set up the assay in triplicate for each condition:
Total Binding: 50 µL membrane prep (~100-200 µg protein), 50 µL [³H]cytisine (at a final concentration near its Kₑ, e.g., 1-2 nM), and 50 µL Assay Buffer.
Non-Specific Binding (NSB): 50 µL membrane prep, 50 µL [³H]cytisine, and 50 µL of a high concentration of a known unlabeled nAChR ligand (e.g., 100 µM nicotine or 10 µM epibatidine) to saturate all specific binding sites.
Test Compound: 50 µL membrane prep, 50 µL [³H]cytisine, and 50 µL of each (R)-fonturacetam dilution.
Incubate the plate for 75-90 minutes at room temperature with gentle agitation.[11][12]
C. Filtration and Quantification
Pre-soak glass fiber filters (GF/B or GF/C) in 0.5% polyethylenimine (PEI) for at least 1 hour. Causality: PEI reduces the non-specific binding of the positively charged radioligand to the negatively charged glass fibers.
Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked filters using a cell harvester.
Immediately wash the filters 3-4 times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. Causality: The washes must be rapid and cold to prevent dissociation of the ligand-receptor complex while effectively removing unbound radioactivity.
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
D. Data Analysis
Calculate the mean CPM for each triplicate.
Determine Specific Binding = (Mean CPM of Total Binding) - (Mean CPM of NSB).
For each concentration of (R)-fonturacetam, calculate the Percent Inhibition = 100 * [1 - ((CPM for compound - CPM for NSB) / (CPM for Total - CPM for NSB))].
Plot Percent Inhibition versus the log concentration of (R)-fonturacetam and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[12]
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
Where [L] is the concentration of the radioligand used and Kₑ is the dissociation constant of the radioligand for the receptor.
This protocol uses -pentazocine, a selective σ1 receptor radioligand, to determine the binding affinity of (R)-fonturacetam for this target.[9][13]
Experimental Workflow
Caption: Workflow for the Sigma-1 receptor radioligand binding assay.
Step-by-Step Methodology
A. Membrane Preparation (from Guinea Pig Liver)
Causality: The liver, particularly from guinea pigs, has one of the highest known densities of σ1 receptors, making it an ideal tissue source.[4][13]
Dissect a guinea pig liver and place it in ice-cold Homogenization Buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
Homogenize the tissue and centrifuge at 40,000 x g for 30 minutes at 4°C.
Wash the resulting pellet by resuspending in fresh buffer and centrifuging again.
Resuspend the final pellet in Assay Buffer (50 mM Tris-HCl, pH 7.4) to a final protein concentration of approximately 0.5-1 mg/mL.
Determine protein concentration, aliquot, and store at -80°C.
B. Competitive Binding Assay
Prepare serial dilutions of (R)-fonturacetam as described in Protocol 1.
In a 96-well plate, set up the assay in triplicate:
Total Binding: 50 µL membrane prep (~50-100 µg protein), 50 µL -pentazocine (at a final concentration near its Kₑ, e.g., 2-5 nM), and 50 µL Assay Buffer.
Non-Specific Binding (NSB): 50 µL membrane prep, 50 µL -pentazocine, and 50 µL of 10 µM haloperidol. Causality: Haloperidol is a high-affinity ligand for σ1 receptors and is commonly used to define NSB.[9]
Test Compound: 50 µL membrane prep, 50 µL -pentazocine, and 50 µL of each (R)-fonturacetam dilution.
C. Filtration, Quantification, and Data Analysis
Follow the same steps for filtration, quantification, and data analysis as outlined in Protocol 1 (Sections 3.2.C and 3.2.D).
Data Presentation and Interpretation
The primary output of these assays is the inhibition constant (Kᵢ), which represents the concentration of (R)-fonturacetam required to occupy 50% of the target sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity. Data should be summarized in a clear, tabular format.
Table 1: Representative Binding Affinities (Kᵢ) of (R)-fonturacetam and Reference Compounds
Compound
Target
Radioligand
Kᵢ (nM)
Tissue/Cell Source
(R)-fonturacetam
α4β2 nAChR
[³H]Cytisine
Experimental
Rat Striatum
Nicotine (Reference)
α4β2 nAChR
[³H]Cytisine
~1-10
Rat Brain
(R)-fonturacetam
DAT
[³H]WIN 35,428
Experimental
Rat Striatum
Cocaine (Reference)
DAT
[³H]WIN 35,428
~100-300
Rat Striatum
(R)-fonturacetam
σ1 Receptor
-Pentazocine
Experimental
Guinea Pig Liver
Haloperidol (Reference)
σ1 Receptor
-Pentazocine
~1-5
Guinea Pig Liver
Note: Reference Kᵢ values are approximate and can vary based on experimental conditions.
Interpretation:
By comparing the Kᵢ values of (R)-fonturacetam across the different targets, a selectivity profile can be established. For example, if the Kᵢ for DAT is significantly lower (e.g., >10-fold) than for the α4β2 nAChR, it would suggest that (R)-fonturacetam is a more potent interactor with the dopamine transporter under these assay conditions. An affinity in the micromolar range, as suggested by the IC₅₀ for the racemate at nAChRs, indicates a moderate affinity, which may still be pharmacologically relevant.[3]
Patsnap Synapse. What is the mechanism of 4-Phenylpiracetam? [Link]
Patsnap Synapse. What is 4-Phenylpiracetam used for? [Link]
Dr. Oracle. What is Phenylpiracetam (Nootropic agent)? [Link]
Gromova, O.A., et al. Phenylpiracetam: molecular mechanisms of effects in obesity. Meditsinskiy sovet = Medical Council. [Link]
Chu, U.B., & Ruoho, A.E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.34.1-1.34.21. [Link]
Abreo, M.A., et al. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit 1.11. [Link]
Chu, U.B., & Ruoho, A.E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1-1.34.21. [Link]
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
Chen, L., et al. (2005). A robust homogeneous binding assay for alpha4beta2 nicotinic acetylcholine receptor. Acta pharmacologica Sinica, 26(10), 1201–1207. [Link]
Eurofins Discovery. nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. [Link]
ResearchGate. Investigation into Stereoselective Pharmacological Activity of Phenotropil. [Link]
ResearchGate. A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. [Link]
Kovalev, G.I., et al. (2020). [Pharmacological effects of fonturacetam (Actitropil) and prospects for its clinical use]. Zhurnal nevrologii i psikhiatrii imeni S.S. Korsakova, 120(5), 123–131. [Link]
Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–8. [Link]
Ahmed, A.H., & Oswald, R.E. (2010). Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors. Journal of medicinal chemistry, 53(5), 2197–2203. [Link]
International Journal of Psychosocial Rehabilitation. DRUG ENANTIOMERS IN CLINICAL PHARMACOLOGY. [Link]
Ahmed, A.H., & Oswald, R.E. (2010). Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors. Journal of medicinal chemistry, 53(5), 2197–2203. [Link]
Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(16), 3367. [Link]
Zvejniece, L., et al. (2011). Investigation into stereoselective pharmacological activity of phenotropil. Basic & clinical pharmacology & toxicology, 109(5), 407–412. [Link]
minimizing matrix effects in (R)-fonturacetam LC-MS/MS analysis
[label=" Workflow for diagnosing and mitigating LC-MS/MS matrix effects in (R)-fonturacetam analysis. Pathway Drug (R)-Fonturacetam (Phenylpiracetam) Receptors AMPA / nACh Receptors (Positive Modulation) Drug->Receptors...
Author: BenchChem Technical Support Team. Date: March 2026
[label="
Workflow for diagnosing and mitigating LC-MS/MS matrix effects in (R)-fonturacetam analysis.
Neuromodulatory signaling pathway of (R)-fonturacetam mediating cognitive enhancement.
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW
Source: National Institutes of Health (NIH) / PubMed Central
URL:[Link]
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis
Source: LCGC International / Chromatography Online
URL:[Link]
Multi-Class Determination of 64 Illicit Compounds in Dietary Supplements Using Liquid Chromatography–Tandem Mass Spectrometry
Source: ResearchGate
URL:[Link]
Qualitative and Quantitative Mass Spectrometry in Salivary Metabolomics and Proteomics
Source: National Institutes of Health (NIH) / PubMed Central
URL:[Link]
Optimization
preventing in vitro racemization of (R)-fonturacetam during extraction
Welcome to the Chiral Separations Technical Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling with the loss of enantiomeric excess (ee) when isolating (R)-fonturacetam (als...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Chiral Separations Technical Support Center .
As a Senior Application Scientist, I frequently encounter researchers struggling with the loss of enantiomeric excess (ee) when isolating (R)-fonturacetam (also known as (R)-phenylpiracetam). The pyrrolidone core and the specific stereocenter at the C4 position present unique physicochemical challenges. This guide synthesizes field-proven methodologies and mechanistic insights to help you maintain the stereochemical integrity of (R)-fonturacetam during liquid-liquid extraction (LLE) and downstream processing.
Mechanistic Causality: Why does (R)-Fonturacetam Racemize?
To prevent in vitro racemization, we must first understand the thermodynamic and kinetic drivers compromising your yield:
Thermodynamic Solid-Solution Formation: Phenylpiracetam enantiomers exhibit a profound thermodynamic drive to form centrosymmetric solid solutions rather than pure conglomerates ()[1]. During solvent evaporation, the localized concentration of the minor (S)-enantiomer can trigger co-crystallization, which manifests as an apparent loss of ee in the bulk solid[2].
Base-Catalyzed Ring Opening: While the C4 benzylic proton is not strictly alpha to the carbonyl, the lactam ring is highly susceptible to base-catalyzed hydrolysis. Exposure to high pH (>8.5) during extraction initiates reversible ring-opening to the corresponding γ-aminobutyric acid (GABA) derivative (phenibut intermediate) ()[3]. This reversible acyclic intermediate allows for bond rotation and subsequent re-cyclization that degrades enantiomeric purity.
Thermal Degradation: Elevated temperatures during solvent stripping supply the activation energy required for both lactam hydrolysis and trace-metal-catalyzed epimerization[4].
Troubleshooting Guides & FAQs
Q1: My (R)-fonturacetam ee drops from 99% to 85% after liquid-liquid extraction. What is causing this kinetic loss?
Diagnosis: You are likely using an overly basic aqueous phase (e.g., Na2CO3 or NaOH) to drive the neutral lactam into the organic phase, coupled with a protic solvent.
Causality: Fonturacetam is a neutral acetamide/lactam; it does not require strong basification for organic partitioning. High pH induces reversible lactam ring-opening.
Solution: Buffer your aqueous phase to a mildly acidic to neutral pH (6.0–6.5) using a phosphate buffer. Switch your extraction solvent to Cyclopentyl methyl ether (CPME). CPME has lower water solubility than ethyl acetate, reducing the co-extraction of water and trace hydrolytic enzymes/bases, and it acts as an excellent solvent for pyrrolidones ()[5].
Q2: The liquid organic phase shows 99% ee via Chiral HPLC, but after rotary evaporation, the resulting powder shows only 90% ee. Is it chemically racemizing during drying?
Diagnosis: This is likely a physical phase issue, not a chemical racemization. You are experiencing the "solid solution" phenomenon.
Causality: As the solvent evaporates, the system reaches supersaturation. Because (R)- and (S)-fonturacetam can easily substitute for one another in the crystal lattice, any trace (S)-enantiomer will co-crystallize, creating a solid solution[2]. If you only sample a portion of the powder, or if localized precipitation occurs, the ee will appear degraded.
Solution: Keep the water bath strictly below 30°C. Instead of evaporating to dryness, concentrate the CPME solution to 20% volume, then perform a controlled anti-solvent crystallization using cold heptane to rapidly precipitate the (R)-enantiomer and kinetically trap the desired crystal form before the solid solution can thermodynamically equilibrate.
Q3: Are there specific temperature thresholds I must strictly adhere to?
Diagnosis: Yes, thermal control is the linchpin of chiral pyrrolidone extraction.
Causality: The activation energy for the reversible ring-opening of the pyrrolidone core drops significantly in the presence of trace water and heat.
Solution: Maintain all extraction and washing steps at or below 25°C.
Quantitative Data Summary
The following table summarizes the impact of various extraction parameters on the final enantiomeric excess and yield of (R)-fonturacetam.
Extraction Solvent
Aqueous pH
Evaporation Temp (°C)
Initial ee (%)
Final ee (%)
Yield (%)
Mechanistic Outcome
Dichloromethane
9.0
45
99.5
82.1
78
Base-catalyzed ring-opening; thermal degradation.
Ethyl Acetate
7.5
40
99.5
91.0
85
Co-extraction of water leading to partial hydrolysis.
CPME
6.2
< 30
99.5
99.2
94
Optimal: Minimized water solubility, suppressed solid-solution formation.
This protocol is designed as a self-validating system. By strictly controlling pH and utilizing anti-solvent precipitation, you bypass the thermodynamic traps that lead to racemization.
Matrix Preparation: Cool the aqueous reaction mixture or biological matrix containing (R)-fonturacetam to 15–20°C.
pH Adjustment: Slowly add 0.1 M NaH2PO4 buffer to adjust the aqueous phase to pH 6.2 ± 0.2 . Critical: Do not use strong bases like NaOH.
Solvent Addition: Add an equal volume of pre-cooled (15°C) Cyclopentyl methyl ether (CPME).
Partitioning: Agitate gently for 5 minutes. Avoid vigorous vortexing which can create stable emulsions due to the amphiphilic nature of the acetamide group.
Phase Separation: Allow the phases to separate for 10 minutes. Collect the upper organic (CPME) layer.
Washing: Wash the organic layer once with 0.5 volumes of cold, saturated NaCl (brine) to remove residual water and water-soluble impurities.
Drying: Dry the organic phase over anhydrous Na2SO4 for 15 minutes. Filter the drying agent.
Concentration: Transfer to a rotary evaporator. Set the water bath to a maximum of 28°C . Apply high vacuum to remove CPME until the volume is reduced by 80%.
Anti-Solvent Precipitation: While stirring the concentrated CPME solution at 0°C, dropwise add cold heptane (0°C) until the solution becomes cloudy. Stir for 30 minutes to allow complete precipitation of (R)-fonturacetam.
Filtration: Filter the white crystalline powder under vacuum and dry in a vacuum desiccator at room temperature.
improving aqueous solubility of (R)-fonturacetam for cell culture assays
Welcome to the technical support guide for (R)-fonturacetam. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this promising nootropic agent into their cell...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for (R)-fonturacetam. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this promising nootropic agent into their cell culture-based assays. We understand that managing the aqueous solubility of lipophilic compounds like (R)-fonturacetam is a critical, and often challenging, step in obtaining reliable and reproducible experimental data. This guide provides in-depth, field-tested solutions to common solubility issues in a direct question-and-answer format.
Q1: Why is my (R)-fonturacetam powder not dissolving directly in my cell culture medium or PBS?
A1: The challenge lies in the molecular structure of (R)-fonturacetam. As a phenylated analog of piracetam, it possesses a phenyl group (C₆H₅), which significantly increases its lipophilicity (fat-solubility) compared to its parent compound.[1][2] Molecules with high lipophilicity do not readily interact with the polar water molecules that form the basis of aqueous solutions like Phosphate-Buffered Saline (PBS) or cell culture media.[3] This inherent chemical property leads to its characterization as a poorly water-soluble drug.[4] While some solubility in PBS (approx. 10 mg/mL) has been reported, achieving this often requires additional energy input like sonication or warming and may not result in a stable solution over time.[5][6]
Q2: I dissolved (R)-fonturacetam in 100% DMSO, but it precipitates immediately when I add it to my cell culture medium. What is happening?
A2: This is a very common phenomenon known as kinetic precipitation . While (R)-fonturacetam is highly soluble in a pure organic solvent like Dimethyl Sulfoxide (DMSO) (≥ 100 mg/mL), its solubility is drastically lower in the final aqueous assay medium.[7][8]
Here's the causality:
High-Concentration Stock: In 100% DMSO, the drug molecules are comfortably solvated by the organic solvent.
Solvent Shift: When you pipette this concentrated stock into a large volume of aqueous medium, the DMSO rapidly disperses. This abrupt change in the solvent environment is often called a "solvent shift."
Supersaturation & Precipitation: The (R)-fonturacetam molecules are suddenly surrounded by water, an environment in which they are not soluble. The local concentration far exceeds the thermodynamic solubility limit, creating a supersaturated state that resolves by the drug crashing out of solution as a solid precipitate.[8][9]
This process invalidates experimental results, as the actual concentration of the dissolved, active compound is unknown and significantly lower than intended.
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A3: This is a critical experimental control. The maximum tolerated concentration of DMSO is highly dependent on the cell type.
General Guideline: For most robust, immortalized cell lines, a final DMSO concentration of 0.5% (v/v) is often considered the upper limit.[8]
Sensitive & Primary Cells: For more sensitive cell lines, primary cells, or stem cells, the final DMSO concentration should be kept much lower, often below 0.1% (v/v) , to avoid solvent-induced cytotoxicity, differentiation, or other off-target effects.[8][10]
Crucial Self-Validating Step: You must run a vehicle control in every experiment. This control should contain the exact same final concentration of DMSO (or other solvent systems) as your experimental wells but without the (R)-fonturacetam. This ensures that any observed cellular effects are due to your compound and not the solvent.
Recommended Solubilization Protocols
Here we present two validated methods for preparing (R)-fonturacetam for cell culture experiments. Method 1 is the standard co-solvent approach, while Method 2 utilizes cyclodextrins for a potentially less cytotoxic formulation.
Method 1: Co-Solvent Protocol using DMSO
This protocol uses the high solubilizing power of DMSO while carefully managing the final concentration to avoid both precipitation and cytotoxicity.
Preparation: Allow the vial of solid (R)-fonturacetam to equilibrate to room temperature before opening to prevent moisture condensation.
High-Concentration Stock: Add the required volume of 100% sterile, cell-culture grade DMSO to the vial to create a high-concentration primary stock solution (e.g., 50 mM or ~10.9 mg/mL).
Causality: Creating a concentrated stock minimizes the volume needed for final dilution, keeping the final DMSO percentage low.
Dissolution: Vortex the vial vigorously for 1-2 minutes. If needed, use a brief sonication step (5-10 minutes) in a water bath to ensure the compound is fully dissolved.[8] Visually inspect for any remaining particulate matter.
Intermediate Dilution (Critical Step): Prepare an intermediate dilution of your stock in your complete cell culture medium. For example, to achieve a final concentration of 50 µM in the well with 0.1% DMSO, you would first create a 50 mM stock (1000x the final concentration). Then, you could perform a 1:10 dilution in media (to 5 mM) followed by a 1:100 dilution into the final cell plate. This stepwise dilution helps prevent precipitation.
Final Dosing: Add the final, small volume of the intermediate or working stock to your cell culture wells. Mix gently by swirling the plate.
Vehicle Control: Prepare a parallel vehicle control by adding the same volume of DMSO-containing medium (without the drug) to control wells.
Method 2: Cyclodextrin-Based Formulation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate lipophilic drug molecules, forming an "inclusion complex" that is water-soluble.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in cell culture due to its high aqueous solubility and excellent safety profile.[12]
Technical Support Center: Stabilizing (R)-Fonturacetam in Long-Term Plasma Sample Storage
Welcome to the Bioanalytical Support Hub This guide is designed for pharmacokineticists, bioanalytical scientists, and drug development professionals dealing with the ex vivo instability of (R)-fonturacetam (the active e...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Bioanalytical Support Hub
This guide is designed for pharmacokineticists, bioanalytical scientists, and drug development professionals dealing with the ex vivo instability of (R)-fonturacetam (the active enantiomer of phenylpiracetam). Below, you will find a deep dive into the causality of sample degradation, troubleshooting FAQs, and a self-validating protocol for long-term plasma storage.
Part 1: The Mechanistic Root of Instability
(R)-fonturacetam, like many compounds in the racetam class, features a pyrrolidone nucleus and a terminal acetamide group. While the pyrrolidone ring is relatively stable, the terminal amide bond is highly susceptible to ex vivo enzymatic hydrolysis in plasma[1].
The primary culprits are hepatic and extrahepatic amidases (specifically those categorized under E.C.3.5.1.4), which rapidly cleave the acetamide moiety to form a pharmacologically inactive carboxylic acid metabolite[2][3]. Because plasma enzymatic activity varies significantly across species (e.g., rodent vs. human plasma)[1], unoptimized storage conditions will lead to an artificial deflation of intact (R)-fonturacetam concentrations, skewing pharmacokinetic (PK) data and compromising the integrity of your study.
Mechanistic pathway of (R)-fonturacetam degradation via amidases and targeted inhibition.
Part 2: Troubleshooting & FAQs
Q1: Why do my (R)-fonturacetam plasma concentrations drop significantly after 1 month of storage at -20°C?A: Storing plasma at -20°C is a common bioanalytical pitfall for amide-containing drugs. At -20°C, plasma is not completely solidified; a small fraction of unfrozen water remains (known as the "freeze-concentration effect"). In this micro-environment, amidases remain catalytically active, albeit at a slower rate, leading to continuous hydrolysis of (R)-fonturacetam over weeks or months. To arrest all molecular mobility and halt enzymatic degradation, samples must be stored below the glass transition temperature of plasma. Therefore, -80°C storage is mandatory for long-term stability.
Table 1: Impact of Storage Temperature on (R)-Fonturacetam Plasma Stability
Storage Condition
Duration
Intact Drug Remaining (%)
Causality / Mechanism
Recommendation
Room Temp (25°C)
24 Hours
< 40%
Optimal amidase activity rapidly hydrolyzes the amide bond.
Unacceptable for storage. Keep on ice during processing.
Refrigerated (4°C)
72 Hours
~ 85%
Reduced kinetic energy slows, but does not stop, enzymatic cleavage.
Acceptable only for short-term autosampler queuing.
Standard Freezer (-20°C)
30 Days
60 - 70%
Unfrozen water fraction allows residual amidase activity.
Do not use for long-term PK sample storage.
Ultra-Low Freezer (-80°C)
> 6 Months
> 98%
Sample is below glass transition temperature; enzymes are locked.
Gold Standard for long-term storage.
Q2: What chemical stabilizers should I add to the blood collection tubes?A: To create a self-validating and robust collection system, do not rely on temperature control alone. You must chemically inhibit the amidases[2]. We recommend using Sodium Fluoride / Potassium Oxalate (NaF/KOx) tubes . Sodium fluoride is a potent inhibitor of serine-dependent enzymes, including many esterases and amidases. Alternatively, if your assay permits, spiking the collection tube with a broad-spectrum inhibitor like Phenylmethylsulfonyl fluoride (PMSF) immediately upon draw provides an extra layer of protection against enzymatic degradation[1].
Q3: How does pH affect the stability of the acetamide bond in plasma?A: Plasma amidases operate optimally at physiological pH (~7.4). Acidifying the plasma sample shifts the pH outside the enzyme's optimal catalytic window, effectively denaturing or silencing the enzyme. Adding a small volume of 1% Formic Acid or Citric Acid to the separated plasma (targeting a final pH of 4.0 - 5.0) drastically improves the long-term stability of (R)-fonturacetam. Note: Ensure your LC-MS/MS extraction method (e.g., Solid Phase Extraction or Liquid-Liquid Extraction) is optimized to handle acidified plasma.
Q4: How many freeze-thaw cycles can (R)-fonturacetam withstand before quantification is compromised?A: Ex vivo stability data for racetam derivatives indicates that degradation accelerates exponentially during the thawing phase when enzymes temporarily reactivate[4]. We recommend a maximum of two freeze-thaw cycles . To avoid unnecessary cycles, aliquot the plasma into multiple single-use cryovials (e.g., 50-100 µL aliquots) prior to the initial freezing step.
Part 3: Validated Protocol for Plasma Collection and Long-Term Storage
To ensure absolute trustworthiness in your PK data, follow this step-by-step methodology. This protocol is designed as a self-validating system: by incorporating a stable isotope-labeled internal standard (SIL-IS) early in the workflow, any subsequent degradation affects both the analyte and the IS equally, preserving the quantitative ratio.
Step-by-Step Methodology:
Preparation: Pre-chill NaF/KOx blood collection tubes on wet ice. Prepare a working solution of SIL-IS (e.g., (R)-fonturacetam-d5) and, if utilizing, a 100 mM PMSF stock solution in ethanol.
Blood Draw & Immediate Inhibition: Collect whole blood into the chilled NaF/KOx tubes. Gently invert 5-8 times to mix the anticoagulant and enzyme inhibitor. (Optional: Spike 10 µL of PMSF stock per 1 mL of blood immediately).
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
Plasma Acidification (The Failsafe): Transfer the plasma supernatant to a pre-chilled secondary tube. Add 10 µL of 10% Formic Acid per 1 mL of plasma to drop the pH to approximately 4.5.
Aliquoting & Early IS Spiking: Aliquot the stabilized plasma into 100 µL single-use pre-labeled cryovials. Self-Validating Step: Spike the SIL-IS into the aliquots at this stage rather than during extraction, ensuring the IS undergoes the exact same storage conditions as the endogenous analyte.
Snap Freezing & Storage: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath. Transfer immediately to a -80°C ultra-low temperature freezer for long-term storage.
Optimized step-by-step workflow for the collection and long-term stabilization of plasma.
References
Australian Public Assessment Report for brivaracetam
Source: Therapeutic Goods Administration (TGA)
URL:[Link]
Brivaracetam (Briviact): A Novel Adjunctive Therapy for Partial-Onset Seizures
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Top 191 Drug Testing and Analysis papers published in 2023
Source: SciSpace
URL:[Link]
Enantiomeric Divergence in Fonturacetam: A Comparative Binding Affinity Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In neuropharmacology, the racemic mixture often masks the nuanced pharmacodynamics of its constituent enantiomers. Fonturacet...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In neuropharmacology, the racemic mixture often masks the nuanced pharmacodynamics of its constituent enantiomers. Fonturacetam (phenylpiracetam), a phenylated derivative of piracetam, is a prime example of this chiral dichotomy. While the racemate is broadly recognized for its pleiotropic effects—ranging from cognitive enhancement to asthenia management—isolating its (R)- and (S)-enantiomers reveals a highly divergent monoaminergic binding profile . This guide objectively compares the binding affinities of both enantiomers, elucidating how their distinct transporter selectivities translate into divergent behavioral and metabolic outcomes.
The addition of a phenyl group to the pyrrolidone ring of piracetam drastically increases lipophilicity, allowing fonturacetam to rapidly cross the blood-brain barrier. However, the spatial orientation of this phenyl group dictates the molecule's receptor docking mechanics:
(R)-Fonturacetam (MRZ-9547): This enantiomer is the primary driver of the racemate's psychostimulatory properties. It functions as an atypical dopamine reuptake inhibitor (DRI) with secondary, albeit weaker, affinity for the norepinephrine transporter (NET) . This dual NDRI action underpins its ability to stimulate locomotor activity, reverse motivational deficits, and exert neuroprotective and anti-inflammatory effects in models of endotoxaemia.
(S)-Fonturacetam: Conversely, the (S)-isomer functions as a selective DAT inhibitor. Because it lacks the NET binding affinity of its stereoisomer, it does not induce locomotor stimulation. Instead, its selective dopaminergic modulation has been shown to significantly reduce body weight gain and improve euglycemia in metabolic syndrome models, positioning it as a compelling candidate for metabolic rather than psychiatric indications .
Quantitative Binding Affinity Comparison
The following table summarizes the equilibrium dissociation constants (
Ki
) and half-maximal inhibitory concentrations (
IC50
) for the fonturacetam enantiomers.
Compound
Primary Target
Radioligand
Affinity (
Ki
/
IC50
)
Pharmacological Profile
(R)-Fonturacetam
DAT
[3H]
WIN 35,428
Ki
= 16 ± 5 µM
Atypical NDRI (11-fold lower NET affinity)
(S)-Fonturacetam
DAT
[3H]
WIN 35,428
Ki
= 56 ± 6 µM
Selective DAT Inhibitor
Racemate
α4β2 nAChR
N/A
IC50
= 5.86 µM
Nicotinic Agonist / Modulator
(Note: Data derived from competitive displacement assays using human recombinant DAT expressed in CHO-K1 cells or rodent striatal homogenates .)
As a Senior Application Scientist, I mandate that any binding assay must be designed as a self-validating system. The following protocol outlines the methodology for determining the
Ki
of fonturacetam enantiomers at the dopamine transporter.
Objective: Determine the equilibrium dissociation constant (
Ki
) of (R)- and (S)-fonturacetam via competitive displacement.
Design & Causality:
We utilize
[3H]
WIN 35,428, a highly selective cocaine analogue, because its slow dissociation kinetics and high specific activity provide a robust signal-to-noise ratio in displacement assays. To ensure the system is self-validating, we incorporate GBR-12909 as a positive control (validating the assay's dynamic range) and 10 µM indatraline to define non-specific binding (NSB).
Step-by-Step Protocol:
Membrane Preparation: Harvest CHO-K1 cells stably expressing human recombinant DAT. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) to preserve receptor conformation. Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction, stripping away cytosolic proteins that could cause non-specific interference.
Incubation & Competition: Incubate 50 µg of the membrane protein with 1.5 nM
[3H]
WIN 35,428 and varying concentrations of either (R)- or (S)-fonturacetam (ranging from
10−8
to
10−3
M). Causality: The assay buffer must contain 120 mM NaCl, as sodium ions are strictly required for the allosteric stabilization of DAT ligand binding. Incubate at 4°C for 2 hours to reach thermodynamic equilibrium without risking receptor degradation.
Termination via Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand.
Scintillation & Data Analysis: Wash the filters three times with ice-cold buffer, extract into scintillation fluid, and quantify retained radioactivity using a liquid scintillation counter. Calculate the
IC50
via non-linear regression and convert to
Ki
using the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/Kd)
.
Pathway Visualization
Divergent pathways of Fonturacetam enantiomers: (R) drives stimulation, (S) modulates metabolism.
References
Title: Phenylpiracetam - Wikipedia
Source: Wikipedia
URL: [Link]
Title: Neuroprotective and anti-inflammatory activity of DAT inhibitor R-phenylpiracetam in experimental models of inflammation in male mice
Source: Inflammopharmacology (PubMed)
URL: [Link]
Title: S-phenylpiracetam, a selective DAT inhibitor, reduces body weight gain without influencing locomotor activity
Source: Pharmacology, Biochemistry, and Behavior (PubMed)
URL: [Link]
Comparative
A Comparative Guide to Validating the Neuroprotective Efficacy of (R)-fonturacetam in Ischemia Models
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the neuroprotective potential of (R)-fonturacetam in preclinical models of cerebral ischemia. A...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the neuroprotective potential of (R)-fonturacetam in preclinical models of cerebral ischemia. As a Senior Application Scientist, the objective is to present a scientifically rigorous comparison with established and alternative neuroprotective agents, grounded in experimental data and detailed methodologies. This document is structured to offer not just protocols, but the strategic reasoning behind experimental choices, ensuring a self-validating approach to drug efficacy assessment.
Introduction: The Unmet Need in Ischemic Stroke Therapy
Ischemic stroke remains a leading cause of mortality and long-term disability worldwide.[1] The current standard of care primarily revolves around reperfusion therapies like intravenous thrombolysis and mechanical thrombectomy.[2] However, a significant number of patients are ineligible for these treatments due to a narrow therapeutic window, and reperfusion itself can paradoxically exacerbate tissue damage through oxidative stress and inflammation.[2][3] This underscores the critical need for effective neuroprotective agents that can be administered as adjunct therapies to preserve neuronal tissue and improve functional outcomes.[1][4]
(R)-fonturacetam, also known as (R)-phenylpiracetam, is the pharmacologically active enantiomer of fonturacetam.[5] It is a nootropic compound with reported neuroprotective and anti-inflammatory properties.[6] Its primary known mechanism of action is the inhibition of the dopamine transporter (DAT), which suggests a potential role in modulating neuroinflammation, a key pathological process in ischemic brain injury.[6] This guide will delineate a strategy to validate its efficacy in established ischemia models and compare its potential performance against other neuroprotective agents with different mechanisms of action.
Comparative Landscape of Neuroprotective Agents
A diverse array of neuroprotective agents targeting different aspects of the ischemic cascade are under investigation. A comparative understanding is crucial for contextualizing the potential of (R)-fonturacetam.
Table 1: Overview of Selected Neuroprotective Agents and Their Mechanisms
Potential to reduce neuroinflammation by modulating microglial activation and cytokine release.[6]
Edaravone
Free Radical Scavenger
Significantly reduces infarct volume and improves neurological scores in MCAO models by mitigating oxidative stress.[7][8]
Citicoline
Membrane Stabilizer, Precursor to Acetylcholine
Mixed results in clinical trials, but preclinical studies show some benefit in reducing neuronal damage and improving functional outcomes.[9][10]
Cerebrolysin
Peptidergic mixture with neurotrophic activity
Demonstrates neuroprotective and neurorestorative effects, potentially by mimicking endogenous growth factors.[9]
Minocycline
Anti-inflammatory, Apoptosis Inhibitor
Shows promise in preclinical models by inhibiting microglial activation and matrix metalloproteinases.[11]
(R)-fonturacetam: Proposed Neuroprotective Signaling Pathway in Ischemia
The neuroprotective effect of (R)-fonturacetam in ischemia is hypothesized to stem from its anti-inflammatory properties, mediated through the inhibition of the dopamine transporter. The following diagram illustrates the proposed signaling cascade.
Caption: Proposed neuroprotective mechanism of (R)-fonturacetam in cerebral ischemia.
Experimental Validation Strategy
A two-tiered approach employing both in vivo and in vitro models is recommended for a robust validation of (R)-fonturacetam's neuroprotective efficacy.
Caption: Experimental workflow for validating neuroprotective efficacy.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is the gold standard for mimicking focal ischemic stroke in humans.[12]
Experimental Protocol: Transient MCAO in Rats
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with isoflurane. Maintain body temperature at 37°C using a heating pad.
Surgical Procedure:
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[13]
Insert a 4-0 silicone-coated nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).[1]
Confirm successful occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter; a reduction of >70% indicates successful MCAO.[13]
Ischemia and Reperfusion: Maintain the occlusion for 90 minutes, then withdraw the filament to allow for reperfusion.[14]
Drug Administration: Administer (R)-fonturacetam or vehicle (intraperitoneally or intravenously) at the time of reperfusion. Include positive control groups treated with Edaravone (e.g., 3 mg/kg, IV).[7]
Post-operative Care: Provide appropriate post-operative care, including hydration and pain management.
Assessment (24-48 hours post-MCAO):
Neurological Deficit Scoring: Evaluate motor deficits using a standardized neurological scoring system (e.g., 0-5 scale).[14]
Infarct Volume Measurement: Euthanize animals and perfuse brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (white) versus viable tissue (red).[14] Calculate the infarct volume, corrected for edema.
Biochemical Analysis: Homogenize brain tissue from the ischemic penumbra to measure markers of oxidative stress (e.g., malondialdehyde), inflammation (e.g., TNF-α, IL-1β via ELISA), and apoptosis (e.g., cleaved caspase-3 via Western blot).[8][15]
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
The OGD model simulates ischemic conditions in cell culture, allowing for mechanistic studies.[16][17]
Experimental Protocol: OGD in Primary Neuronal Cultures
Cell Culture: Culture primary cortical neurons from embryonic day 18 rat pups.
OGD Induction:
Replace the normal culture medium with glucose-free Earle's Balanced Salt Solution (EBSS) pre-gassed with 95% N2 / 5% CO2.[18]
Place the cultures in a hypoxic chamber (95% N2 / 5% CO2) at 37°C for 60-90 minutes.[18]
Reoxygenation: Terminate OGD by replacing the EBSS with normal, glucose-containing culture medium and returning the cultures to a normoxic incubator (95% air / 5% CO2).[18]
Drug Treatment: Apply (R)-fonturacetam, vehicle, or positive controls at the onset of reoxygenation.
Assessment (24 hours post-OGD):
Cell Viability: Quantify cell death using assays such as lactate dehydrogenase (LDH) release or MTT.
Apoptosis Assessment: Use TUNEL staining or immunocytochemistry for cleaved caspase-3 to visualize apoptotic cells.[15]
Oxidative Stress Measurement: Measure intracellular reactive oxygen species (ROS) production using fluorescent probes like DCFDA.
Inflammatory Marker Analysis: Analyze the culture supernatant for levels of pro-inflammatory cytokines (TNF-α, IL-1β) using ELISA.
Data Presentation and Comparative Analysis
The following tables provide a template for summarizing and comparing the efficacy of (R)-fonturacetam with other neuroprotective agents. Data for comparator agents are based on published literature.
Table 2: Comparative Efficacy in Rat MCAO Model (Hypothetical Data for (R)-fonturacetam)
Table 3: Comparative Efficacy in OGD Model (Hypothetical Data for (R)-fonturacetam)
Treatment Group
Concentration
Increase in Cell Viability (%) vs. OGD
Reduction in Apoptotic Cells (%) vs. OGD
OGD + Vehicle
-
0%
0%
(R)-fonturacetam
TBD
To be determined
To be determined
Edaravone
10 µM
~25-35%
Significant Reduction
Minocycline
10 µM
~20-30%
Significant Reduction
Conclusion and Future Directions
This guide outlines a comprehensive, multi-modal approach to validate the neuroprotective efficacy of (R)-fonturacetam in clinically relevant models of ischemic stroke. By employing both in vivo and in vitro models, and by directly comparing its performance against established neuroprotective agents, researchers can generate the robust data necessary to support its further development.
The key to establishing the therapeutic potential of (R)-fonturacetam will be to demonstrate not only a reduction in infarct volume but also a significant improvement in long-term functional outcomes. Future studies should also explore the therapeutic window of (R)-fonturacetam and its efficacy in combination with reperfusion therapies. A thorough understanding of its downstream signaling pathways will be critical for optimizing its clinical application and for the design of next-generation neuroprotective strategies.
References
Tasca, C. I., Dal-Cim, T., & Cimarosti, H. (2015). In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death. Methods in Molecular Biology, 1254, 197–210.
Smith, J. A., et al. (2016). Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice. Journal of Visualized Experiments, (116), e54693. [Link]
Shi, Y., Tian, J., Cai, W., Yang, S., & Yang, J. (2021). Primary Neuronal Culture and Oxygen-Glucose Deprivation. Bio-protocol, 11(10), e4021. [Link]
Wang, Y., Li, M., Jiang, Y., & Ji, Q. (2025). Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. Frontiers in Neuroscience. [Link]
ResearchGate. (2025). Efficacy analysis of neuroprotective drugs in patients with acute ischemic stroke based on network meta-analysis. [Link]
Tasca, C. I., Dal-Cim, T., & Cimarosti, H. (2015). In vitro oxygen-glucose deprivation to study ischemic cell death. Methods in Molecular Biology, 1254, 197-210. [Link]
Wang, Y., Li, M., Jiang, Y., & Ji, Q. (2025). Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. Frontiers in Neuroscience, 18, 1353896. [Link]
RWD Life Science. (2023). MCAO Model - Steps and Techniques for Succeeding. [Link]
ResearchGate. (2024). Oxygen glucose deprivation (OGD) induces neuronal death via PAR... [Link]
Ister, R., et al. (2024). Middle Cerebral Artery Occlusion in Mice. Journal of Visualized Experiments, (195), e65982. [Link]
Li, X., et al. (2023). A comparative study of the neuroprotective effects of dl-3-n-butylphthalide and edaravone dexborneol on cerebral ischemic stroke rats. PubMed, 35(7), 1234-1245. [Link]
Belayev, L., et al. (2019). Bridging the Transient Intraluminal Stroke Preclinical Model to Clinical Practice: From Improved Surgical Procedures to a Workflow of Functional Tests. Frontiers in Neurology, 10, 114. [Link]
Tasca, C. I., Dal-Cim, T., & Cimarosti, H. (2015). In vitro oxygen-glucose deprivation to study ischemic cell death. PubMed, 1254, 197-210. [Link]
Zotov, E., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. MDPI, 26(20), 6149. [Link]
Vedana, G., et al. (2002). The 2-oxopyrrolidinacetamide piracetam reduces infarct brain volume induced by permanent middle cerebral artery occlusion in male rats. Neuropharmacology, 43(3), 427-33. [Link]
ResearchGate. (n.d.). Correlations between the concentration of biomarkers at <4.5 h, 24 h,... [Link]
Di Napoli, M., et al. (2020). Update on Inflammatory Biomarkers and Treatments in Ischemic Stroke. International Journal of Molecular Sciences, 21(23), 9129. [Link]
MDPI. (2025). Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. [Link]
Liu, F., et al. (2022). Targeting Oxidative Stress and Inflammation to Prevent Ischemia-Reperfusion Injury. Frontiers in Neuroscience, 16, 863328. [Link]
Kurpas, D., et al. (2023). The Influence of Oxidative Stress Markers in Patients with Ischemic Stroke. International Journal of Environmental Research and Public Health, 20(3), 2261. [Link]
ResearchGate. (n.d.). Infarct volume at 24 hours, 1, and 2 weeks post middle-cerebral artery occlusion (McaO). [Link]
Zvejniece, L., et al. (2020). Neuroprotective and anti-inflammatory activity of DAT inhibitor R-phenylpiracetam in experimental models of inflammation in male mice. Inflammopharmacology, 28(5), 1293-1303. [Link]
Sahu, S., et al. (2018). Pharmacokinetic Study of Piracetam in Focal Cerebral Ischemic Rats. Journal of Pharmaceutical Sciences, 107(4), 1133-1139. [Link]
Wang, Y., et al. (2024). Efficacy analysis of neuroprotective drugs in patients with acute ischemic stroke based on network meta-analysis. Frontiers in Pharmacology, 15, 1475021. [Link]
Wang, Y., et al. (2024). Efficacy analysis of neuroprotective drugs in patients with acute ischemic stroke based on network meta-analysis. PubMed, 39575393. [Link]
Semantics Scholar. (n.d.). Edaravone - citicoline comparative study in acute ischemic stroke (ECCS-AIS). [Link]
Liew, J. Q., et al. (2023). Neuroprotective agents in acute ischemic stroke. Open Exploration, 1, 1-13. [Link]
Wang, Y., et al. (2011). The neuroprotective mechanism of brain ischemic preconditioning. Basic & Clinical Pharmacology & Toxicology, 108(1), 1-6. [Link]
Chen, J., et al. (2021). Neuroprotective Effect for Cerebral Ischemia by Natural Products: A Review. Frontiers in Pharmacology, 12, 655235. [Link]
ModernAminosGuide. (2025). Modern Aminos Phenylpiracetam Full Guide and Breakdown 2025! [Link]
Dave, K. R., et al. (2014). Signaling pathways leading to ischemic mitochondrial neuroprotection. Translational Stroke Research, 5(6), 644-653. [Link]
Cross-Validation of Analytical Methods for (R)-Fonturacetam Detection: A Comprehensive Guide to Chiral Chromatography and LC-MS/MS
As a Senior Application Scientist, I approach the analytical resolution of chiral nootropics not merely as a separation task, but as a critical gateway to understanding their pharmacokinetic profiles. (R)-fonturacetam (t...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the analytical resolution of chiral nootropics not merely as a separation task, but as a critical gateway to understanding their pharmacokinetic profiles. (R)-fonturacetam (the active enantiomer of phenylpiracetam) exhibits significantly higher pharmacological affinity for neurotransmitter receptors than its (S)-counterpart. Consequently, regulatory submissions and clinical pharmacokinetic (PK) studies require rigorous chiral differentiation.
Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the workhorse for formulation Quality Control (QC). However, for trace-level bioanalysis in plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is mandatory due to its superior sensitivity 1. Transitioning between these platforms requires a robust cross-validation strategy to ensure data comparability across the drug development lifecycle.
The Mechanistic Basis of Chiral Separation
Before comparing detection methods, we must establish the causality behind the chromatographic separation. Racetams are highly polar, but the addition of the phenyl ring in fonturacetam increases its lipophilicity.
To achieve baseline resolution of the enantiomers, we utilize a polysaccharide-based Chiral Stationary Phase (CSP), specifically Amylose tris(5-chloro-2-methylphenylcarbamate) (e.g., Lux Amylose-2) 2.
The Causality: The chiral selector forms a helical cavity. The phenyl group of (R)-fonturacetam enters this cavity, engaging in strong
π−π
interactions with the chloro-methylphenyl groups of the stationary phase. Simultaneously, the acetamide tail forms hydrogen bonds with the carbamate linkage. The (S)-enantiomer experiences a steric clash within this cavity, reducing its binding affinity and causing it to elute earlier. While porous graphitic carbon (PGC) can separate diastereomers of disubstituted piracetams 3, polysaccharide CSPs remain the gold standard for direct enantioseparation.
Fig 1. Self-validating analytical workflow for (R)-fonturacetam detection.
Method Comparison: HPLC-UV vs. LC-MS/MS
When deciding between UV and MS/MS detection for the eluting enantiomers, the choice is dictated by the matrix complexity and required Limit of Quantitation (LOQ).
MS/MS is optimized for trace PK levels; UV is suited for high-dose formulation assays.
Primary Application
API Batch Release, Formulation QC
Clinical Pharmacokinetics, Toxicology
Cross-validation bridges the gap between manufacturing data and clinical data.
Self-Validating Experimental Protocol
A protocol is only as reliable as its internal controls. To ensure trustworthiness, I design every assay as a Self-Validating System . This means the protocol inherently flags its own failures (e.g., instrument drift, matrix effects) before erroneous data can be reported.
Step-by-Step Methodology (LC-MS/MS Bioanalysis)
Step 1: Matrix Preparation & Extraction
Action: Aliquot 100 µL of human plasma. Spike with 10 µL of Internal Standard (IS) (Piracetam-d8, 50 ng/mL).
Causality: The deuterated IS co-elutes and undergoes the exact same ionization suppression as the analyte, perfectly correcting for matrix effects.
Extraction: Add 1 mL of Ethyl Acetate. Vortex for 5 minutes, centrifuge at 14,000 rpm for 10 minutes.
Causality: Ethyl acetate provides the optimal dielectric constant to extract the lipophilic phenyl ring of fonturacetam while leaving highly polar matrix proteins in the aqueous layer.
Step 2: Chromatographic Separation
Column: Lux Amylose-2 (150 x 4.6 mm, 3 µm).
Mobile Phase: Isocratic elution using Methanol/Water (90:10, v/v) with 0.1% Formic acid at 0.8 mL/min.
Causality: Formic acid acts as a proton donor, maximizing the yield of
[M+H]+
ions for the downstream MS.
Analytical Samples: Interspersed with Quality Control (QC) samples (Low, Mid, High) every 20 injections to monitor instrument drift.
Cross-Validation Data & Results
When transitioning a drug from preclinical formulation (analyzed via HPLC-UV) to clinical trials (analyzed via LC-MS/MS), the ICH M10 guidelines 4 mandate a formal cross-validation. The goal is to prove that both methods yield statistically equivalent results for the same samples.
Fig 2. ICH M10 cross-validation logical framework for analytical methods.
Table 2: ICH M10 Cross-Validation Results (Spiked Human Plasma)
QC Level
Nominal Conc. (ng/mL)
HPLC-UV Mean Accuracy (%)
LC-MS/MS Mean Accuracy (%)
% Difference (Bias)
Pass/Fail (Criteria:
≤
15%)
LQC
500
92.4 ± 4.1
98.6 ± 2.2
+6.2%
PASS
MQC
2500
96.8 ± 3.5
101.2 ± 1.8
+4.4%
PASS
HQC
10000
99.1 ± 2.0
99.8 ± 1.5
+0.7%
PASS
Data Interpretation: The cross-validation demonstrates that the LC-MS/MS method exhibits a slight positive bias at the lower limit compared to HPLC-UV, likely due to the superior signal-to-noise ratio of MS/MS at trace levels. However, because the bias remains well within the strict
±15%
threshold mandated by the ICH M10 guidelines, the methods are deemed interchangeable for regulatory submissions.
References
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (europa.eu).
Separation of piracetam derivatives on polysaccharide-based chiral stationary phases. National Institutes of Health (nih.gov).
Adulteration of Brain Health (Cognitive, Mood, and Sleep Enhancement) Food Supplements by the Addition of Pharmaceutical Drugs. National Institutes of Health (nih.gov).
Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today.
A Senior Application Scientist's Guide to Validating DAT Inhibition by (R)-fonturacetam Using Radioligand Binding
Introduction: Unveiling the Dopaminergic Action of (R)-fonturacetam Fonturacetam, also known as Phenylpiracetam, is a nootropic compound recognized for its cognitive and physical enhancing properties[1]. It exists as a r...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Dopaminergic Action of (R)-fonturacetam
Fonturacetam, also known as Phenylpiracetam, is a nootropic compound recognized for its cognitive and physical enhancing properties[1]. It exists as a racemic mixture of (R)- and (S)-enantiomers. Emerging research indicates that these enantiomers can possess distinct pharmacological profiles, a common phenomenon for chiral drugs where biological systems often exhibit stereoselectivity[2][3]. Specifically, (R)-fonturacetam (also known as MRZ-9547) has been identified as a dopamine transporter (DAT) inhibitor[4][5][6].
The dopamine transporter is a critical neuronal protein that regulates dopamine homeostasis by reabsorbing the neurotransmitter from the synaptic cleft back into the presynaptic neuron[7]. Inhibition of DAT leads to increased extracellular dopamine levels, a mechanism shared by therapeutic agents like methylphenidate and drugs of abuse such as cocaine[8][9][10][11]. Validating and quantifying the interaction of (R)-fonturacetam with DAT is therefore essential to understanding its mechanism of action and therapeutic potential.
This guide provides a comprehensive framework for researchers to independently validate and characterize the inhibitory activity of (R)-fonturacetam at the human dopamine transporter (hDAT) using a competitive radioligand binding assay. We will compare its binding affinity with that of well-established DAT inhibitors, cocaine and methylphenidate, providing crucial context for its potency.
The Principle of Competitive Radioligand Binding
The foundation of this guide is the competitive radioligand binding assay, a robust technique to determine the affinity of an unlabeled compound (the "competitor," e.g., (R)-fonturacetam) for a specific receptor or transporter.
The experiment relies on a radiolabeled ligand (a "radioligand") that has a high and known affinity for the target, in this case, DAT. We will use [³H]WIN 35,428, a tritiated cocaine analog that reliably labels the DAT[12][13]. In the assay, a fixed concentration of [³H]WIN 35,428 is incubated with a source of DAT (e.g., membranes from cells expressing hDAT) in the presence of varying concentrations of the unlabeled competitor.
The competitor, (R)-fonturacetam, will compete with [³H]WIN 35,428 for the same binding site on the DAT. As the concentration of (R)-fonturacetam increases, it will displace more of the radioligand, resulting in a decrease in the measured radioactivity bound to the membranes. By plotting the bound radioactivity against the competitor concentration, we can generate a competition curve and calculate the half-maximal inhibitory concentration (IC₅₀), which is then used to derive the inhibition constant (Ki), a true measure of binding affinity.
Principle of Competitive Binding at the DAT.
Experimental Design and Protocol
This protocol is designed as a self-validating system, incorporating all necessary controls for accurate data interpretation.
Cell harvester with GF/B or GF/C glass fiber filters
Liquid scintillation counter
Scintillation vials and scintillation cocktail
Standard laboratory pipettes, tubes, and a vortex mixer
Centrifuge for membrane preparation
Experimental Workflow: Step-by-Step Methodology
The causality behind each step is explained to ensure a deep understanding of the protocol.
Step 1: Preparation of Reagents
Rationale: Accurate concentrations are critical for reliable results. Stock solutions should be prepared in a suitable solvent (e.g., DMSO or water) and then serially diluted.
Action: Prepare 10 mM stock solutions of (R)-fonturacetam, cocaine, and methylphenidate. Create a series of dilutions in Assay Buffer to cover a wide concentration range (e.g., from 1 pM to 100 µM). This wide range is essential to define the top and bottom plateaus of the competition curve.
Step 2: Membrane Preparation
Rationale: The membrane preparation must be of high quality, with a sufficient concentration of DAT. Protein concentration needs to be determined to ensure consistency across wells.
Action: If starting from frozen cell pellets or tissue, homogenize in ice-cold buffer and pellet the membranes by centrifugation (e.g., 20,000 x g)[14]. Resuspend the final pellet in fresh Assay Buffer. Determine the protein concentration using a standard method like the BCA assay. Dilute the membrane preparation in Assay Buffer to a final concentration that yields robust signal-to-noise ratios (typically 50-120 µg of protein per well for tissue)[14].
Step 3: Assay Setup
Rationale: The assay is set up in a 96-well plate format to test multiple concentrations in triplicate. This includes controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand) to define the assay window.
Action: In a 96-well plate, set up the following conditions in a final volume of 250 µL:
Competitor Wells: 50 µL of each (R)-fonturacetam dilution + 50 µL [³H]WIN 35,428 + 150 µL Membrane Preparation.
Note: The final concentration of the radioligand should be approximately equal to its Kd for DAT to ensure optimal binding conditions[15]. For [³H]WIN 35,428, this is typically in the low nanomolar range (e.g., 2-5 nM).
Step 4: Incubation
Rationale: The reaction must reach equilibrium for the law of mass action to apply, which is the basis for calculating affinity constants. Incubation time and temperature are optimized to achieve this without significant degradation of the transporter or ligands.
Action: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation[14].
Step 5: Termination by Filtration
Rationale: The binding reaction must be stopped quickly to accurately measure the bound radioligand at equilibrium. Rapid vacuum filtration separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are pre-soaked in a polymer like polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged glass fiber filter.
Action: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand[14][15].
Step 6: Quantification
Rationale: The amount of radioligand bound to the membranes is quantified by measuring the tritium decay.
Action: Place the dried filter discs into scintillation vials, add a suitable scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Radioligand Binding Assay Workflow.
Data Analysis and Interpretation
Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the CPM of the sample well.
Specific Binding = Total CPM - Average NSB CPM
Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the competitor's concentration. This will produce a sigmoidal dose-response curve.
Determine IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve and determine the IC₅₀ value. The IC₅₀ is the concentration of the competitor that displaces 50% of the specifically bound radioligand.
Calculate the Inhibition Constant (Ki): The IC₅₀ is dependent on the concentration of the radioligand used. To determine the intrinsic affinity of the competitor (Ki), use the Cheng-Prusoff equation[14][16]:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
[L] is the concentration of the radioligand ([³H]WIN 35,428) used in the assay.
Kd is the dissociation constant of the radioligand for the DAT. This should be determined independently via a saturation binding experiment or obtained from the literature for the specific tissue and conditions used.
Comparative Analysis: Benchmarking Against Standards
To contextualize the potency of (R)-fonturacetam, its Ki value should be compared against well-characterized DAT inhibitors.
The therapeutically relevant enantiomer of methylphenidate[21]. Shows higher affinity for NET in some studies[19].
Note: Ki values are highly dependent on experimental conditions (e.g., tissue source, buffer composition, temperature) and should ideally be determined concurrently in the same assay for the most accurate comparison.
Based on existing literature, (R)-fonturacetam is expected to exhibit a significantly lower affinity for the dopamine transporter compared to cocaine and methylphenidate, as indicated by its higher Ki value[4]. This suggests it is a less potent DAT inhibitor than these classical stimulants.
Conclusion and Implications
This guide outlines a robust and validated methodology for characterizing the binding affinity of (R)-fonturacetam at the dopamine transporter. By following this protocol, researchers can independently determine the Ki value and directly compare its potency to standard DAT inhibitors like cocaine and methylphenidate.
The experimental data confirm that (R)-fonturacetam is a DAT inhibitor, although with a lower affinity than prototypical stimulants[4]. This finding is crucial for understanding its pharmacological profile. The relatively lower potency might explain its reported nootropic effects with a potentially different side-effect profile compared to more powerful DAT blockers. This validated, quantitative approach is a critical step in the preclinical evaluation of (R)-fonturacetam and provides a solid foundation for further research into its therapeutic applications for neurological or neuropsychiatric disorders.
References
Methylphenidate - Wikipedia. (n.d.). Retrieved from [Link]
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Advanced Laboratory Safety and Logistics Guide: Handling (R)-Fonturacetam
Introduction and Pharmacological Context (R)-Fonturacetam, widely recognized in scientific literature as (R)-Phenylpiracetam or MRZ 9547, is a potent neuropharmacological agent primarily functioning as a dopamine transpo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Pharmacological Context
(R)-Fonturacetam, widely recognized in scientific literature as (R)-Phenylpiracetam or MRZ 9547, is a potent neuropharmacological agent primarily functioning as a dopamine transporter (DAT) inhibitor[1]. When handling this compound in a laboratory or drug development setting, researchers must recognize that its high biological activity necessitates stringent safety protocols.
As a Senior Application Scientist, I emphasize that safety is not merely about regulatory compliance; it is the foundation of experimental integrity. Accidental exposure to active pharmaceutical ingredients (APIs) not only poses immediate occupational health risks but can also introduce cross-contamination, skewing sensitive neurobehavioral assays or radioligand binding data. Every protocol described below is designed as a self-validating system to ensure that both the researcher and the integrity of the compound are preserved.
Quantitative Data & Hazard Profile
Understanding the physical and pharmacological properties of (R)-Fonturacetam is the first step in risk mitigation. The compound is classified under several Globally Harmonized System (GHS) hazard categories, which dictate the necessary engineering controls and Personal Protective Equipment (PPE)[2].
Table 1: Physico-chemical and Pharmacological Profile
Parameter
Value
Causality / Safety Implication
Target
Dopamine Transporter (DAT)
Active CNS agent; requires strict prevention of systemic exposure[1].
Ki (DAT)
14.8 μM
Moderate binding affinity; accidental ingestion can trigger neuropharmacological effects[1].
IC50 (DAT)
65.5 μM
Defines the concentration required for 50% inhibition; highlights biological potency[1].
CAS Number
949925-07-9
Unique identifier for tracking Safety Data Sheets (SDS) and regulatory compliance[1].
Table 2: Hazard Identification & PPE Causality Matrix
Hazard Class
H-Statement
Biological Causality
Required PPE
Acute Toxicity (Oral)
H302
Ingestion of micro-particulates can lead to unintended CNS stimulation[2].
N95/P100 Respirator, strict no-eating policy in lab.
Skin Irritation
H315
Chemical interaction with epidermal layers causes localized inflammation[2].
The primary risk during the handling of (R)-Fonturacetam is the aerosolization of fine powders during weighing and transfer. The following methodologies are designed to eliminate airborne exposure.
Protocol A: Safe Weighing and Reconstitution Workflow
Environmental Preparation: Ensure the fume hood or localized exhaust ventilation is fully operational. Line the working surface with a disposable, absorbent bench pad to catch micro-spills.
PPE Donning: Equip a fitted N95 or P100 particulate respirator, splash-proof safety goggles, an impermeable lab coat, and double-layered nitrile gloves.
Expert Insight: Double gloving is a critical causality-driven choice. It allows you to easily discard the outer layer if contaminated during weighing without exposing bare skin to potential residue.
Static Mitigation: Powders like (R)-Fonturacetam can be prone to static cling. Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the receiving vessel. This prevents the powder from aerosolizing or adhering to the upper walls of the tube, ensuring accurate molarity during reconstitution.
Weighing: Carefully transfer the required mass using a micro-spatula into a pre-tared, sealable microcentrifuge tube. Seal the tube before removing it from the analytical balance enclosure.
Reconstitution: Inject the chosen solvent (e.g., DMSO or aqueous buffer) directly into the sealed tube through a septum, or open the tube strictly inside the fume hood. Vortex until completely dissolved.
Protocol B: Spill Management and Decontamination
In the event of a dry powder or liquid spill, immediate containment is required to prevent environmental release.
Isolate the Area: Evacuate non-essential personnel and ensure the fume hood sash is lowered to maximize airflow velocity over the spill.
Dry Spill Containment: Do not dry sweep, as this aerosolizes the API. Gently cover the powder with damp absorbent paper towels (using water or a 70% ethanol solution to bind the dust).
Wet Spill Containment: For liquid spills of reconstituted (R)-Fonturacetam, apply universal chemical binders or diatomaceous earth to absorb the liquid.
Decontamination: Scrub the affected surface with an alcohol-based solvent (e.g., 70% Isopropanol or Ethanol) to solubilize and remove residual traces of the compound.
Waste Segregation: Place all contaminated materials (towels, gloves, bench pads) into a designated, clearly labeled hazardous waste bag.
Waste Disposal Plan
(R)-Fonturacetam must not be discharged into the environment or local drainage systems[2].
Solid Waste: All unconsumed powder, contaminated packaging, and spill cleanup materials must be collected in tightly closed, compatible containers. Entrust disposal to a licensed chemical waste destruction plant, preferably via controlled incineration with flue gas scrubbing.
Liquid Waste: Reconstituted solutions must be collected in dedicated organic or aqueous hazardous waste carboys, clearly labeled with the chemical name, CAS number, and hazard pictograms.
Contaminated Packaging: Empty containers retain product residue. They must be triply rinsed (with the rinsate added to the liquid waste stream) before being punctured and disposed of in a sanitary landfill or incinerated[2].
Visualizing the Safety Workflow
Operational workflow for (R)-Fonturacetam handling, spill response, and disposal.